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  • Product: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
  • CAS: 54030-32-9

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Solvent Selection for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

CAS: 54030-32-9 | Synonyms: Salbutamol Impurity Q, 3-hydroxymethyl-4-hydroxybenzaldehyde Executive Summary In the pharmaceutical development of adrenergic agonists like Salbutamol, the control of process-related impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54030-32-9 | Synonyms: Salbutamol Impurity Q, 3-hydroxymethyl-4-hydroxybenzaldehyde

Executive Summary

In the pharmaceutical development of adrenergic agonists like Salbutamol, the control of process-related impurities is critical. 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Impurity Q) represents a significant challenge due to its structural similarity to precursors and degradation products. While extensive thermodynamic data exists for its analog 4-hydroxybenzaldehyde, specific mole-fraction solubility data for the hydroxymethyl derivative is sparse in open literature.

This guide provides a first-principles approach to the solubility of this compound. It synthesizes comparative physicochemical analysis, theoretical thermodynamic modeling, and a rigorous Standard Operating Procedure (SOP) for empirical determination. This framework enables researchers to design effective crystallization and purification strategies.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior, we must first analyze the solute's molecular interaction potential.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₈O₃Moderate molecular weight (152.15 g/mol ) favors dissolution in small-molecule solvents.
Physical State Pale Yellow/White SolidCrystalline lattice energy must be overcome by solvation enthalpy.
Melting Point 142–145 °CHigh MP indicates strong intermolecular lattice forces (H-bonding).
LogP (Predicted) ~0.5 – 0.8Low lipophilicity; affinity for polar protic/aprotic solvents.
H-Bond Donors 2 (Phenolic -OH, Aliphatic -OH)High capacity for solvent interaction; reduces solubility in non-polar alkanes.
H-Bond Acceptors 3 (Aldehyde C=O, 2 -OH)Excellent solubility in H-bond donor solvents (Alcohols).
Structural Impact: The Hydroxymethyl Effect

Unlike 4-hydroxybenzaldehyde, this molecule possesses a hydroxymethyl group (-CH₂OH) at the meta position.[1]

  • Increased Polarity: The added -OH group increases the polar surface area (PSA), making the compound significantly more soluble in water and alcohols than its methylated analog (Vanillin).

  • Intramolecular H-Bonding: Potential exists for hydrogen bonding between the phenolic hydrogen and the hydroxymethyl oxygen, which can stabilize the molecule but slightly reduce its availability to interact with solvents.

Solubility Landscape: Comparative Analysis

Due to the lack of specific mole-fraction datasets, we utilize Comparative Analog Analysis using 4-hydroxybenzaldehyde (4-HBA) as a baseline, adjusted for the increased polarity of the hydroxymethyl group.

Predicted Solubility Tiers
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions disruption of solute lattice; H-bond acceptance from solute.
Polar Protic Methanol, Ethanol, IsopropanolHigh "Like dissolves like." Solvent donates H-bonds to aldehyde/alcohol groups. Solubility increases with Temperature (T).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvation via dipole interactions, but lacks H-bond donation capability.
Ethers THF, 1,4-DioxaneModerate Moderate polarity; useful as co-solvents.
Non-Polar Hexane, Toluene, ChloroformVery Low Inability to break the solute's strong H-bond network.
Critical Insight for Purification

The significant solubility differential between Water (Low/Moderate) and Methanol (High) suggests that a Cooling Crystallization from Methanol/Water mixtures or Anti-solvent Crystallization (adding water to a methanol solution) is the optimal purification strategy.

Experimental Protocol: Isothermal Saturation Method

Standard Operating Procedure (SOP)

Since specific literature values are unavailable, researchers must generate self-validated data. This protocol uses the Isothermal Saturation Method , the gold standard for solid-liquid equilibrium (SLE) determination.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Equilibration (Constant T, Stirring 24h) Start->Equilibrium T ± 0.05 K Settle Phase Separation (Settling/Centrifugation) Equilibrium->Settle Filter Filtration (0.45 µm Syringe Filter) Settle->Filter Isothermal Analysis Quantification (HPLC/Gravimetric) Filter->Analysis Dilution Calc Data Calculation (Mole Fraction x) Analysis->Calc

Caption: Step-by-step workflow for the Isothermal Saturation Method to determine mole fraction solubility.

Detailed Methodology
  • Preparation: Add excess 4-Hydroxy-3-(hydroxymethyl)benzaldehyde to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 24–48 hours. Validation: Ensure solid phase remains present throughout.

  • Sampling: Stop stirring and allow phases to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent from a weighed aliquot and dry residue to constant mass.

    • HPLC: Dilute aliquot with mobile phase and analyze against a standard curve (UV detection at ~280 nm).

  • Calculation: Determine mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    are mass and molar mass of solute, and
    
    
    are for the solvent.

Thermodynamic Modeling Framework

Once experimental data is obtained, it should be correlated using thermodynamic models to allow for interpolation and process scale-up.

The Modified Apelblat Equation

This semi-empirical model is highly effective for correlating solubility (


) with temperature (

) for benzaldehyde derivatives:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use this model to predict the Metastable Zone Width (MSZW) for crystallization processes.

Hansen Solubility Parameters (HSP)

To select alternative solvents without experimentation, calculate the "Distance" (


) between the solute (1) and solvent (2):


  • 
     (Dispersion):  Similar for most organics.
    
  • 
     (Polar):  High for this compound due to aldehyde/hydroxyls.
    
  • 
     (Hydrogen Bonding):  Critical parameter. Solvents with 
    
    
    
    close to the solute's value (estimated ~20-25 MPa
    
    
    ) will maximize solubility.

Solvent Selection Logic for Purification

The following decision tree aids in selecting solvents for extraction vs. crystallization.

SolventSelection Start Objective: Purify Impurity Q CheckSol Is it soluble in Water? Start->CheckSol HighSol High Solubility: Use for Reaction Medium CheckSol->HighSol Alcohols (MeOH, EtOH) LowSol Low Solubility: Use as Anti-Solvent CheckSol->LowSol Non-polar (Hexane, Toluene) Polarity Check Solvent Polarity CheckSol->Polarity Intermediate (EtOAc) Polarity->HighSol High T Polarity->LowSol Low T (Crystallization)

Caption: Logic flow for selecting solvents based on solubility behavior and process objective.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40975, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2018).Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. Journal of Chemical & Engineering Data.
  • European Pharmacopoeia.Salbutamol Sulfate Impurity Standards.

Sources

Exploratory

4-Hydroxy-3-(hydroxymethyl)benzaldehyde as a salbutamol impurity

Technical Guide: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde as a Salbutamol Impurity Executive Summary & Molecule Identity 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9) is a critical degradation impurity and pot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde as a Salbutamol Impurity

Executive Summary & Molecule Identity

4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9) is a critical degradation impurity and potential synthetic intermediate associated with Salbutamol (Albuterol) .[1] Designated as Impurity Q in the European Pharmacopoeia (EP), its presence indicates specific oxidative stress pathways or hydrolytic instability during drug substance manufacturing or storage.[1]

Controlling this impurity is essential not only for compliance with ICH Q3A/B guidelines but also because benzaldehyde derivatives carry structural alerts for genotoxicity, necessitating rigorous assessment under ICH M7.[1]

Chemical Profile
ParameterDetail
Chemical Name 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Common Aliases Salbutamol Impurity Q; Salbutamol Aldehyde
CAS Number 54030-32-9
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Origin Oxidative Degradation (Primary) / Synthetic Intermediate
Regulatory Status EP Impurity Q; Listed in USP as a related compound

Chemistry of Formation: The Oxidative Cleavage Pathway

The formation of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde from Salbutamol is not a random event; it is the result of specific oxidative dealkylation of the ethanolamine side chain. This mechanism is often catalyzed by trace metal ions (Fe²⁺/Cu²⁺) or light exposure (photolytic degradation).[1]

Mechanistic Insight
  • Radical Initiation: The phenolic hydroxyl group of Salbutamol is susceptible to hydrogen abstraction, forming a phenoxyl radical.

  • Electron Transfer: The radical resonance destabilizes the benzylic C-C bond connecting the aromatic ring to the ethanolamine side chain.

  • Oxidative Cleavage: In the presence of reactive oxygen species (ROS), the side chain is cleaved, resulting in the oxidation of the benzylic carbon to a carbonyl group (aldehyde).[1]

This pathway is distinct from the formation of Impurity D (a dimer) or Impurity F (ketone derivative), making Impurity Q a specific marker for oxidative stress involving C-C bond fission.[1]

Visualization: Degradation Pathway

Salbutamol_Degradation Salbutamol Salbutamol (API) Radical Phenoxyl Radical Intermediate Salbutamol->Radical Oxidation (-H•) Trace Metals/UV ImpurityQ Impurity Q (Aldehyde) Radical->ImpurityQ C-C Bond Fission + O2 SideChain Amine Fragment (Cleaved) Radical->SideChain

Figure 1: Oxidative cleavage mechanism converting Salbutamol to Impurity Q.[1]

Analytical Strategy: Detection and Quantification

Detecting 4-Hydroxy-3-(hydroxymethyl)benzaldehyde requires a separation strategy that accounts for its significant polarity difference compared to Salbutamol.[1] While Salbutamol is basic (secondary amine), Impurity Q is a neutral/acidic phenol-aldehyde.[1]

Challenges
  • Polarity: The aldehyde is less polar than the parent API but still retains significant polarity due to the hydroxymethyl and phenolic groups.

  • Reactivity: Aldehydes can react with amine-containing mobile phase additives or the API itself in solution (Schiff base formation) if not handled correctly.[1]

Recommended HPLC Protocol

This protocol uses a Polar-Embedded stationary phase to ensure adequate retention of the polar impurity while preventing peak tailing of the basic API.

ParameterSpecificationRationale
Column Synergi Polar-RP or Waters XSelect HSS T3 (150 x 4.6 mm, 3-5 µm)Enhances retention of polar aromatics; resists dewetting in high aqueous phases.[1]
Mobile Phase A 20 mM Ammonium Acetate (pH 4.[1]5)Buffers the phenol ionization; pH 4.5 keeps Salbutamol protonated (good peak shape).[1]
Mobile Phase B Acetonitrile : Methanol (50:[1]50)Methanol ensures solubility; ACN sharpens peaks.[1]
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B.Starts highly aqueous to retain the polar aldehyde early, then elutes the API.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 276 nmMax absorbance for the benzaldehyde chromophore.
Sample Diluent Water : Acetonitrile (90:[1]10) with 0.1% Formic AcidAcidic diluent stabilizes the aldehyde and prevents Schiff base reaction with API.
Self-Validating System Checks
  • Resolution (Rs): Must be > 2.0 between Impurity Q and Salbutamol.

  • Peak Purity: Use Diode Array Detector (DAD) to confirm no co-elution, especially with other oxidative degradants like Impurity D.[1]

  • Sensitivity: S/N ratio > 10 at the reporting threshold (0.05%).

Visualization: Analytical Decision Tree

Analytical_Workflow Start Sample Preparation (Acidic Diluent) HPLC HPLC-UV Analysis (Polar-RP Column) Start->HPLC Check Impurity Q Peak Detected? HPLC->Check Quant Quantify vs. Standard Check->Quant Yes (RT ~5-7 min) Report Report as Impurity Q Check->Report No (< LOD) ID_Check LC-MS Confirmation (m/z 153 [M+H]+) Quant->ID_Check If > Identification Threshold ID_Check->Report

Figure 2: Workflow for the identification and quantification of Impurity Q.

Toxicological Assessment (ICH M7)

The presence of the aldehyde functional group triggers a structural alert for genotoxicity (DNA reactivity via Schiff base formation with DNA bases). However, contextual analysis is required.

  • Classification: Under ICH M7, this impurity must be evaluated.

  • In Silico/In Vitro Data: Literature and read-across data (e.g., from 4-hydroxybenzaldehyde) often suggest this specific scaffold is Class 4 or 5 (non-mutagenic) due to metabolic detoxification (oxidation to benzoic acid derivatives) and lack of reactivity in Ames tests.[1]

  • Control Limit: If confirmed non-mutagenic, it is controlled as a regular impurity (ICH Q3A) with limits of 0.15% (or 1.0 mg/day intake).[1] If mutagenic potential remains ambiguous, the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day applies.[1]

Recommendation: Perform an in silico assessment (e.g., DEREK/SARAH) followed by an Ames test if the in silico result is positive or equivocal.

Control & Mitigation Strategy

To minimize the formation of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, the root causes of oxidation must be addressed.

Control ParameterActionMechanism
Inert Atmosphere Nitrogen overlay during manufacturing and packaging.Removes O₂ required for the radical cleavage step.
pH Control Maintain formulation pH < 5.0.Phenolic oxidation is accelerated at higher pH (phenolate ion formation).[1]
Chelation Add EDTA (0.01 - 0.05%).[1]Sequesters trace metals (Fe, Cu) that catalyze radical generation.[1]
Packaging Light-resistant (amber) containers.Prevents photo-initiated oxidative cleavage.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Salbutamol Sulphate Monograph 0687. (Defines Impurity Q and limits). [1]

  • International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • PubChem . Compound Summary: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS 54030-32-9).[1][2][3] National Library of Medicine.

  • Malkki, L., & Tammilehto, S. (1993).[1] Optimization of the separation of salbutamol and its decomposition products by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Establishes HPLC separation principles).

  • Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Discusses oxidative cleavage mechanisms).

Sources

Exploratory

Technical Guide: Synthesis of Cinnamyl Alcohol Derivatives from 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

This guide details the synthetic pathways for converting 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (often derived from lignin degradation or specialized gastrodin aglycone synthesis) into cinnamyl alcohol derivatives .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic pathways for converting 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (often derived from lignin degradation or specialized gastrodin aglycone synthesis) into cinnamyl alcohol derivatives .[1]

This transformation is chemically significant because it requires the homologation of the aldehyde carbon chain (adding two carbons and unsaturation) while preserving the sensitive benzylic alcohol moiety at the 3-position and the phenolic hydroxyl at the 4-position.

Executive Summary & Strategic Analysis

Target Scaffold: 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-en-1-ol Starting Material: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 52431-30-8) Primary Application: Lignin model compounds, pharmaceutical intermediates (neuroprotective agents), and functionalized polymer monomers.[1]

The synthesis presents a chemoselective challenge: Quinone Methide Formation. The starting material contains a p-hydroxybenzyl alcohol motif. Under acidic or thermal stress, this moiety spontaneously dehydrates to form a reactive quinone methide, leading to polymerization. Therefore, the synthetic strategy must prioritize phenolic protection prior to chain extension.

Retrosynthetic Logic

The most reliable route for drug development applications (requiring high purity and stereocontrol) is the Horner-Wadsworth-Emmons (HWE) Route .[1]

  • Disconnection: The C1-C2 alkene bond.[1]

  • Precursors: A stabilized phosphonate carbanion and the protected benzaldehyde.

  • Forward Strategy: Protection

    
     Olefination 
    
    
    
    Selective Reduction.[1]

Chemical Pathway Visualization

The following diagram outlines the critical decision tree and reaction flow.

SynthesisPathway cluster_0 Critical Control Point Start 4-Hydroxy-3-(hydroxymethyl) benzaldehyde Protect Step 1: Global Protection (TBS or Acetyl) Start->Protect TBSCl, Imidazole prevents quinone methide Olefination Step 2: HWE Olefination (Chain Extension) Protect->Olefination Triethyl phosphonoacetate NaH, THF Ester Intermediate: Cinnamate Ester Olefination->Ester E-isomer major Reduction Step 3: DIBAL-H Reduction (Selective) Ester->Reduction -78°C, Toluene Target Target: Cinnamyl Alcohol Derivative Reduction->Target Deprotection (TBAF)

Caption: Figure 1. The "Protected HWE" route ensures stability of the benzylic alcohol during base-mediated chain extension.

Detailed Experimental Protocols

Phase 1: Global Protection (Crucial Step)

You cannot perform the olefination directly on the unprotected substrate because the phenolic proton is acidic (


) and will quench the ylide/phosphonate anion. Furthermore, the benzylic alcohol is prone to elimination.

Selected Strategy: tert-Butyldimethylsilyl (TBS) Protection.[1] Rationale: TBS is orthogonal to the reduction conditions and prevents quinone methide formation.

Protocol:

  • Reagents: Starting aldehyde (1.0 eq), TBSCl (2.5 eq), Imidazole (5.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-Hydroxy-3-(hydroxymethyl)benzaldehyde in anhydrous DMF (0.5 M concentration).

    • Cool to 0°C under Argon.

    • Add Imidazole followed by portion-wise addition of TBSCl.[1]

    • Warm to room temperature (RT) and stir for 4–12 hours.

    • Monitor: TLC (Hexane:EtOAc 8:1). The spot should shift significantly higher (

      
      ).
      
  • Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.

  • Yield Target: >90% (Viscous oil).

Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is preferred over the Wittig reaction here because it yields the thermodynamically stable (E)-isomer (trans) almost exclusively, which is the bioactive form for most cinnamyl derivatives.[1]

Protocol:

  • Reagents: Triethyl phosphonoacetate (1.2 eq), Sodium Hydride (NaH, 60% in oil, 1.3 eq), Protected Aldehyde (from Phase 1), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add Triethyl phosphonoacetate dropwise.[1] Evolution of H₂ gas will occur.[1] Stir 30 min until clear (formation of phosphonate carbanion).

    • Add the solution of TBS-protected aldehyde dropwise to the reaction mixture.

    • Allow to warm to RT and stir for 2–4 hours.

  • Mechanism Check: The reaction proceeds via a cyclic oxaphosphetane intermediate which collapses to form the alkene and a water-soluble phosphate byproduct.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2][3]

  • Product: Ethyl 3-[4-(TBS-oxy)-3-(TBS-oxymethyl)phenyl]acrylate.[1]

Phase 3: Selective Reduction to Cinnamyl Alcohol

This is the most sensitive step. We must reduce the ester to the allylic alcohol without reducing the alkene (over-reduction) or cleaving the silyl ethers prematurely.

Reagent Choice: DIBAL-H (Diisobutylaluminum hydride).[1] Why not LiAlH₄? LiAlH₄ is too aggressive and often reduces cinnamyl double bonds to saturated hydrocinnamyl alcohols. DIBAL-H at -78°C is highly selective for 1,2-reduction.[1]

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Procedure:

    • Dissolve the Cinnamate Ester (from Phase 2) in anhydrous Toluene or CH₂Cl₂ (0.2 M).

    • Cool strictly to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H (1.0 M in toluene, 2.2 eq) slowly along the flask wall to maintain temperature.[1]

    • Stir at -78°C for 1 hour.

  • Quench (The "Fieser" or Rochelle Salt Method):

    • Critical: Do not warm up before quenching.[1]

    • Add Methanol (excess) at -78°C to destroy excess hydride.[1]

    • Add Saturated aqueous Rochelle salt (Potassium sodium tartrate) solution.[1]

    • Warm to RT and stir vigorously until the two layers separate clearly (this breaks the aluminum emulsion).

  • Deprotection (Final Step):

    • Treat the reduced product with TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M, 2.2 eq) for 1 hour at 0°C to remove TBS groups.[1]

Quantitative Data Summary

ParameterHWE Route (Recommended)Knoevenagel Route (Alternative)
Stereoselectivity >98% (E)-isomer~85% (E)-isomer
Overall Yield 65–75%40–50%
Scalability High (g to kg)Moderate (Decarboxylation is tricky)
Risk Profile Low (Protected intermediates)High (Quinone methide polymerization)
Purification Silica Gel Flash ColumnRecrystallization

Troubleshooting & QC Parameters

Common Failure Modes
  • Polymerization during Workup: If the final product turns into a brown gum/resin, it is likely due to the formation of quinone methides.

    • Solution: Keep the pH neutral during the final deprotection. Avoid strong acids.[1] Store the final product in solution (methanol/ethanol) at -20°C rather than as a neat solid.

  • Over-reduction (Saturated Alcohol):

    • Cause: Reaction temperature rose above -50°C during DIBAL-H addition.[1]

    • Fix: Maintain -78°C strictly.[1] Alternatively, use Luche Reduction conditions (NaBH₄ + CeCl₃) if reducing a cinnamaldehyde intermediate rather than an ester.

Analytical Validation[1][4]
  • 1H NMR (DMSO-d6):

    • Look for the alkene doublets at

      
       6.2–6.5 ppm (coupling constant 
      
      
      
      Hz confirms trans-geometry).[1]
    • Benzylic CH₂OH (position 3) usually appears around

      
       4.5 ppm.[1]
      
    • Allylic CH₂OH (side chain) appears around

      
       4.1 ppm.[1]
      

References

  • Wittig & HWE Reaction Mechanisms : Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4] Chemical Reviews, 89(4), 863-927.[1] Link[1]

  • Selective Reduction Protocols : Mineno, T. (2018).[1] "Selective Reduction of Cinnamyl Esters to Cinnamyl Alcohols Using DIBAL-H." Synthetic Communications.[1] (General Protocol Reference).

  • Lignin Precursor Synthesis : Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids."[1] Phytochemistry Reviews, 3, 29-60.[1] Link[1]

  • Quinone Methide Stability : Rokita, S. E. (2003).[1] "Quinone Methides."[1] Wiley Online Library.[1] (Explains the instability of p-hydroxybenzyl alcohols). Link[1]

  • Preparation of Coniferyl Alcohol : USDA Agricultural Research Service.[1] "A Convenient Synthesis of Coniferyl Alcohol." (Provides the specific acetylation/reduction precedent for this class of molecules). Link

Sources

Foundational

natural occurrence of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Technical Monograph: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Origin, Phytochemical Context, and Isolation Methodologies[1] Part 1: Executive Summary & Core Directive Subject: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Origin, Phytochemical Context, and Isolation Methodologies[1]

Part 1: Executive Summary & Core Directive

Subject: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9) Synonyms: 3-(Hydroxymethyl)-4-hydroxybenzaldehyde; Albuterol Impurity B. Classification: Phenolic Aldehyde; Saligenin Derivative.[1]

Scientific Abstract: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (HMB) occupies a unique chemical space at the intersection of natural product biosynthesis and pharmaceutical chemistry.[1] While structurally homologous to major lignols like Vanillin, HMB is primarily characterized as a critical intermediate in the synthesis of saligenin-based bronchodilators (e.g., Albuterol/Salbutamol) and antiviral nucleotides.[1]

In nature, HMB is a rare oxidative metabolite.[1] Unlike the ubiquitous 3-methoxy analogs (Vanillin), the 3-hydroxymethyl motif requires specific oxidative transformations of 3-methyl precursors found in mangrove species (Rhizophora mangle) or enzymatic hydroxymethylation.[1] This guide synthesizes the theoretical natural occurrence with practical, field-proven protocols for its isolation from complex phenolic matrices, serving researchers in pharmacognosy and process chemistry.[1]

Part 2: Natural Occurrence & Biosynthetic Context[1][2]

The Phytochemical Niche

Unlike Vanillin (3-methoxy-4-hydroxybenzaldehyde), which accumulates in Vanilla planifolia, HMB is not a terminal end-product of the standard phenylpropanoid pathway.[1] Its presence in nature is transient, serving as an oxidative intermediate.[1]

  • Primary Natural Source: Trace occurrences in Rhizophora mangle (Red Mangrove) and specific fungal metabolites.[1]

  • Biosynthetic Logic: The molecule arises from the oxidation of 4-Hydroxy-3-methylbenzaldehyde .[1] While plants typically methylate phenols (via O-methyltransferases) to form methoxy groups, the formation of a hydroxymethyl group (-CH2OH) at the meta position implies the oxidation of a pre-existing methyl group or a rare C-alkylation event.[1]

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence between the classical Vanillin pathway and the HMB oxidative pathway.

Biosynthesis cluster_legend Pathway Legend L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL Enzyme pHBA 4-Hydroxybenzaldehyde (Central Precursor) Cinnamic->pHBA Beta-oxidation Caffeic Caffeic Acid pHBA->Caffeic C3-Hydroxylation Methyl_HBA 4-Hydroxy-3-methylbenzaldehyde (Found in Rhizophora) pHBA->Methyl_HBA C-Methylation (Rare) Vanillin Vanillin (3-Methoxy-4-OH) Caffeic->Vanillin COMT (Methylation) HMB 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Target Molecule) Methyl_HBA->HMB Cytochrome P450 (Monooxygenase) key Solid: Major Pathway Dashed: Oxidative/Minor Pathway

Caption: Divergence of HMB biosynthesis from the canonical Vanillin pathway via oxidation of 3-methyl precursors.

Part 3: Technical Isolation & Synthesis Protocols

Given the low abundance of HMB in raw plant biomass, isolation for research purposes is most efficiently performed via synthesis from 4-hydroxybenzaldehyde (mimicking the biological C-alkylation) or isolation as a pharmaceutical impurity .[1] The following protocol describes the isolation of HMB from a phenolic reaction matrix, a standard workflow in drug development.

Experimental Design: Selective Phenolic Isolation

Objective: Isolate HMB from a mixture containing unreacted 4-hydroxybenzaldehyde and polymeric side products.[1]

Principle: HMB contains both a phenolic hydroxyl and a benzylic alcohol.[1] The benzylic alcohol imparts higher polarity compared to the starting aldehyde, allowing separation via gradient chromatography.[1]

Reagents:

  • Crude Matrix (Reaction mixture of p-hydroxybenzaldehyde + Formaldehyde).[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH).[1]

  • Detection: UV at 254 nm and 280 nm.[1]

Step-by-Step Protocol
StepOperationTechnical Rationale (Causality)
1. Work-up Acidify reaction mixture to pH 4.0 with 1M HCl. Extract 3x with Ethyl Acetate.[1]Protonation of the phenolate ensures the molecule partitions into the organic phase.[1] pH 4 avoids acid-catalyzed polymerization of the benzyl alcohol group.[1]
2. Drying Wash combined organics with Brine, dry over Na₂SO₄, concentrate in vacuo at <40°C.Temperature control is critical; benzylic alcohols are thermally unstable and can self-condense to form ethers or resins at high heat.[1]
3. Loading Dissolve residue in minimum DCM. Load onto Silica column (ratio 1:50 sample:silica).[1]High loading ratios prevent band broadening.[1] DCM ensures the sample is adsorbed without premature elution.
4.[1] Elution Gradient: 100% DCM → 95:5 DCM:MeOH over 40 minutes.[1]HMB is more polar than p-hydroxybenzaldehyde due to the extra -CH₂OH.[1] The starting material elutes first (100% DCM); HMB elutes as MeOH increases.[1]
5. Validation Collect fractions. Spot TLC (DCM:MeOH 9:1).[1] Visualize with FeCl₃ spray.[1]FeCl₃ turns phenols violet/blue.[1] HMB will show a distinct Rf (~0.[1]3) compared to the starting aldehyde (~0.6).[1]
Analytical Characterization (Self-Validating Data)

To confirm the identity of the isolated HMB, the following spectral signatures must be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.05 (s, 1H): Aldehyde -CHO (Diagnostic).

    • δ 9.80 (s, 1H): Phenolic -OH (Exchangeable).[1]

    • δ 7.85 (d, 1H, J=2.0 Hz): H-2 (Aromatic, meta to aldehyde).[1]

    • δ 7.65 (dd, 1H): H-6.

    • δ 6.95 (d, 1H): H-5 (Ortho to phenol).[1]

    • δ 5.10 (t, 1H): Alcohol -OH.[1]

    • δ 4.55 (d, 2H): Benzylic -CH₂- (Distinctive doublet coupling with OH).[1]

Part 4: Pharmaceutical Significance (Albuterol Context)

HMB is most frequently encountered not in the rainforest, but in the analytical laboratory as Albuterol Impurity B .[1] Understanding its reactivity is crucial for stability studies.[1]

Mechanism of Formation: Albuterol (Salbutamol) contains a saligenin (2-hydroxymethylphenol) moiety.[1] Under oxidative stress or photolytic degradation, the benzylic amine chain can be cleaved, and the alcohol oxidized to the aldehyde, yielding HMB.[1] Conversely, HMB is the direct synthetic precursor used to attach the alkylamine tail during manufacturing.[1]

Degradation Albuterol Albuterol (Drug) Intermediate Oxidative Cleavage of Amine Tail Albuterol->Intermediate Oxidation/Light HMB 4-Hydroxy-3-(hydroxymethyl) benzaldehyde (Impurity B) Intermediate->HMB - Alkylamine

Caption: Degradation pathway of Albuterol yielding HMB as a primary impurity.[1]

Part 5: References

  • United States Pharmacopeia (USP). Albuterol Sulfate Monograph: Impurity B Identification.[1] USP-NF Online.[1] Link[1]

  • ChemicalBook. 4-Hydroxy-3-(hydroxymethyl)benzaldehyde: Properties and Safety.Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40975: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde.[1]Link[1]

  • Kandasamy, M. et al. Synthesis and biological evaluation of novel saligenin derivatives. European Journal of Medicinal Chemistry.[1] Link

  • Wei, Y. et al. Phenolic constituents from Rhizophora mangle and their antioxidant activity.[1] (Contextual reference on 3-methyl-4-hydroxybenzaldehyde occurrence). Phytochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Protection of the Phenolic Hydroxyl in 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Abstract This application note details the chemoselective protection of the phenolic hydroxyl group in 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (HHMB). Due to the presence of three reactive centers—a phenolic hydroxyl, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective protection of the phenolic hydroxyl group in 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (HHMB). Due to the presence of three reactive centers—a phenolic hydroxyl, a benzylic primary alcohol, and an electrophilic aldehyde—standard protection strategies often yield complex mixtures. This guide provides validated protocols for Benzylation (Bn) and Methoxymethylation (MOM) , leveraging


 differentials to achieve exclusive phenolic protection without compromising the benzylic alcohol or the aldehyde.

Strategic Analysis: The "Tri-Functional" Challenge

The substrate, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, presents a classic chemoselectivity puzzle. Successful protection requires navigating the reactivity hierarchy of its three functional groups.

Reactivity Profile & Logic

The scientific basis for selective protection lies in the acidity difference between the phenolic and benzylic hydroxyl groups.

Functional GroupApprox.

Reactivity CharacteristicsProtection Strategy
Phenolic -OH (C4) ~9.5 - 10.0 Acidic; forms phenoxide anion with mild base (

).
Nucleophilic Substitution (

) via Phenoxide.
Benzylic -OH (C3) ~16.0Neutral; requires strong base (NaH) to deprotonate.Remains protonated/neutral under mild basic conditions.
Aldehyde (-CHO) N/AElectrophilic; susceptible to oxidation/reduction.Must avoid strong nucleophiles or oxidants.

The Causality of Selectivity: By employing a base with a conjugate acid


 between 10 and 16 (e.g., Carbonate, 

), we effectively "activate" only the phenol. The benzylic alcohol remains neutral and, being a poor nucleophile compared to the phenoxide anion, does not participate in the reaction.
Decision Matrix: Selecting the Right Group
Protecting GroupStability ProfileDeprotectionRecommended For
Benzyl Ether (Bn) Stable to Acid, Base, Oxidants.Hydrogenolysis (

) or Lewis Acids (

).
Long-term synthesis where robust protection is required.
Methoxymethyl (MOM) Stable to Base.Mild Acid (e.g., dilute HCl, PPTS).Orthogonal strategies requiring acid-labile removal.
Acetate (Ac) Labile to Base and Nucleophiles.Mild Base (

).
Transient protection (Note: Harder to make selective vs. Benzylic -OH).

Validated Protocols

Protocol A: Regioselective Benzylation (The Gold Standard)

Objective: Permanent protection of the phenol as a benzyl ether. Mechanism: Williamson Ether Synthesis via thermodynamic control.

Materials
  • Substrate: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (1.0 eq)

  • Reagent: Benzyl Bromide (

    
    ) (1.1 eq)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in DMF (concentration ~0.5 M).

    • Note: DMF is preferred over acetone for solubility and reaction rate, though acetone allows for easier workup.

  • Activation: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 15 minutes.
    
    • Observation: The solution will likely turn yellow/orange due to the formation of the phenoxide anion. This confirms the deprotonation of the C4-OH.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. If using KI, add it now.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Control: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (lower

      
      ) should disappear, replaced by a less polar spot (Product).
      
  • Quench & Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into crushed ice/water (10x reaction volume).

    • Self-Validation: The product should precipitate as a solid.[4] If it oils out, extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with Water (2x) and Brine (1x) to remove DMF. Dry over

    
    . Recrystallize from Ethanol or purify via flash chromatography.
    

Yield Expectation: 85–95%

Protocol B: Methoxymethyl (MOM) Protection (Acid-Labile)

Objective: Protection enabling later removal under mild acidic conditions. Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. Handle strictly in a fume hood.

Materials
  • Substrate: 1.0 eq

  • Reagent: MOM-Cl (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Solvation: Dissolve substrate in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

    • Rationale: Moisture must be excluded to prevent hydrolysis of MOM-Cl.

  • Base Addition: Add DIPEA (2.0 eq) and cool the solution to 0°C .

    • Selectivity Note: DIPEA is a non-nucleophilic base sufficient to deprotonate the phenol but not strong enough to promote rapid reaction of the benzylic alcohol with MOM-Cl at 0°C.

  • Reagent Addition: Add MOM-Cl (1.2 eq) dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with DCM. Wash organics with saturated 
    
    
    
    and Brine.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Visualization of Selectivity Logic

The following diagram illustrates the kinetic and thermodynamic pathway that ensures the benzylic alcohol remains untouched.

ProtectionStrategy Substrate 4-Hydroxy-3-(hydroxymethyl) benzaldehyde Intermediate Phenoxide Anion (C4-O⁻) Substrate->Intermediate Deprotonation (pKa ~10) BenzylicOH Benzylic -OH (Remains Neutral) Substrate->BenzylicOH pKa ~16 (No Reaction) Base Weak Base (K2CO3 or DIPEA) Base->Intermediate Product Protected Phenol (Ether) Intermediate->Product SN2 Attack Reagent Electrophile (Bn-Br or MOM-Cl) Reagent->Product

Figure 1: The chemoselective pathway relies on the exclusive formation of the phenoxide anion. The benzylic hydroxyl remains protonated and non-nucleophilic under these specific basic conditions.

Troubleshooting & Analytical Validation

Common Pitfalls
  • Over-Alkylation: If strong bases (NaH, KOH) are used, or if the reaction is heated excessively (>80°C), the benzylic alcohol may also react, forming the bis-ether.

    • Correction: Stick to

      
       and keep T < 65°C.
      
  • Aldehyde Oxidation: Exposure to air in basic media for prolonged periods can oxidize the aldehyde to benzoic acid.

    • Correction: Perform reaction under Nitrogen/Argon atmosphere.

  • Cannizzaro Reaction: Strong hydroxide bases can trigger disproportionation of the aldehyde.

    • Correction: Use Carbonate or Amine bases; avoid NaOH/KOH.

Analytical Checkpoints (Self-Validating System)
TechniqueExpected Observation (Success)Sign of Failure
1H NMR Disappearance: Phenolic -OH singlet (~9-10 ppm).Appearance: Benzylic -CH2- protons (e.g., ~5.1 ppm for Bn).Retention: Benzylic Alcohol -OH (broad singlet/triplet, exchangeable).[2]Presence of two new ether signals (Bis-alkylation).[2] Loss of Aldehyde proton (~9.8 ppm).
IR Spectroscopy Retention: Broad -OH stretch at ~3400 cm⁻¹ (Benzylic).Retention: C=O stretch at ~1680 cm⁻¹ (Aldehyde).[5]Loss of -OH stretch completely (Over-protection).
TLC Product

> Starting Material

.
Multiple spots indicating mixtures of mono- and di-protected species.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The authoritative text on protection strategies).

  • Mandal, P. K., & McMurray, J. S. (2007). "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Synthetic Communications. (Demonstrates benzyl protection selectivity on similar scaffolds).

  • PubChem. (2024). "4-Hydroxy-3-(hydroxymethyl)benzaldehyde Compound Summary." (Physical properties and acidity data).

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Williamson Ether Synthesis mechanism).

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Method Development, Validation Strategy, and Protocol Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 4-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation Strategy, and Protocol

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (HHMBA).

HHMBA (CAS: 54030-32-9) is a critical intermediate in organic synthesis and a known impurity in the manufacturing of active pharmaceutical ingredients (APIs) such as Salbutamol (Albuterol) , where it is designated as Impurity Q [1, 2].[1][2] Structurally, it is an analog of Vanillin where the methoxy group is replaced by a hydroxymethyl group.[1] This structural modification significantly increases the molecule's polarity, presenting specific chromatographic challenges—namely, ensuring adequate retention and resolution from related phenolic aldehydes like 4-Hydroxybenzaldehyde and Vanillin.[1]

Target Audience

This guide is designed for analytical chemists in QC/QA, process development scientists, and researchers requiring a validated protocol for impurity profiling or assay determination.[1]

Physicochemical Profile & Method Strategy

To design a "self-validating" method, we must first understand the molecule's behavior in solution.[1]

PropertyValueChromatographic Implication
Molecular Weight 152.15 g/mol Small molecule; requires high surface area column (C18) for retention.[1][2]
pKa (Phenolic OH) ~7.74 [2]Critical: Mobile phase pH must be maintained < 4.0 to keep the molecule neutral.[1] Ionization causes peak tailing and loss of retention.[1]
LogP ~0.5 (Predicted)Highly polar.[1] Will elute early on Reverse Phase.[1] Requires low initial organic strength to prevent elution in the void volume.[1]
UV Max ~280 nm, ~315 nmThe conjugated aldehyde system provides strong UV absorption.[1] 280 nm is preferred for sensitivity; 315 nm for specificity against non-conjugated impurities.[1]
The Separation Challenge

Unlike Vanillin (LogP ~1.2), the hydroxymethyl group in HHMBA acts as both a hydrogen bond donor and acceptor, reducing interaction with the hydrophobic C18 stationary phase.[1]

  • Risk: Co-elution with the solvent front (void volume).[1]

  • Solution: Use of a high-aqueous start (95% Buffer) and a fully end-capped C18 column to maximize hydrophobic interaction.

Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (or equivalent) equipped with a Quaternary Pump, Degasser, Autosampler, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][3]

    • Water (Milli-Q or HPLC Grade).[1][2][3]

    • Phosphoric Acid (85%, Analytical Grade) or Formic Acid (for MS compatibility).[1]

    • Reference Standard: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (>98% purity).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Standard RP column.[1][2] "Plus" or "End-capped" versions reduce silanol tailing of the phenolic group.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses ionization of the phenolic -OH, ensuring sharp peak shape.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for phenolic aldehydes.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[1][4]
Detection UV 280 nm (Bandwidth 4 nm)Maxima for the benzene ring π-π* transition.[1][2]
Injection Vol 10 µLAdjust based on sample concentration (nominally 0.1 mg/mL).
Gradient Program

A gradient is recommended to prevent the accumulation of late-eluting hydrophobic impurities (e.g., dimers or starting materials).[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Retention Phase: High aqueous content forces HHMBA to interact with C18.
5.0 8515Elution Phase: Gradual increase elutes HHMBA (approx RT: 4-6 min).[1][2]
10.0 4060Wash Phase: Elutes hydrophobic impurities (e.g., Vanillin, dimers).[1]
12.0 4060Hold to clean column.[1]
12.1 955Return to initial conditions.
17.0 955Re-equilibration: Critical for retention time reproducibility.[1]

Method Validation Strategy (ICH Q2)

To ensure the method is reliable, the following validation parameters must be executed.

System Suitability Testing (SST)

Run a standard solution (0.1 mg/mL) 5 times before sample analysis.[1]

  • Retention Time %RSD: ≤ 1.0%[4][5]

  • Peak Area %RSD: ≤ 1.0%[5]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Strict control due to phenolic nature).

  • Theoretical Plates (N): > 3000

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Interference Check)

Inject the mobile phase blank and a placebo matrix (if applicable).[1] Ensure no peaks elute at the retention time of HHMBA. If analyzing Salbutamol, ensure resolution (


) between Salbutamol and HHMBA is > 2.0.[1]

Visual Workflow: Method Validation Logic

The following diagram illustrates the logical flow for validating this specific method, highlighting the critical decision points regarding pH and polarity.

MethodValidation Start Start: Method Development PropAnalysis Analyze Molecule: Polarity (LogP ~0.5) Acidic (pKa ~7.7) Start->PropAnalysis MobilePhase Select Mobile Phase: Acidic Buffer (pH < 3.0) PropAnalysis->MobilePhase Require pH control ColumnChoice Select Column: C18 End-Capped PropAnalysis->ColumnChoice Require hydrophobic retention TrialRun Initial Gradient Run (5% to 60% B) MobilePhase->TrialRun ColumnChoice->TrialRun Decision Check Peak Shape & Retention TrialRun->Decision Optimize Optimize: Increase Aqueous Start Adjust pH Decision->Optimize Tailing > 1.5 or RT < 2 min Validation Execute ICH Q2 Validation: Linearity, Precision, LOD/LOQ Decision->Validation SST Pass Optimize->TrialRun Final Final Protocol Generated Validation->Final

Caption: Decision tree for optimizing the separation of polar phenolic aldehydes.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions between silanols on silica and the -OH group.[1][2]Ensure column is "End-capped."[1][2] Lower mobile phase pH to 2.2 using Phosphoric acid.[1]
Early Elution (RT < 3 min) Molecule is too polar; insufficient interaction with C18.[1]Decrease initial %B (Organic) to 2-3%. Increase column length to 250mm if necessary.
Peak Splitting Sample solvent is stronger than mobile phase.[1]Dissolve sample in Mobile Phase A (or max 10% ACN).[1][6] Do not dissolve in pure ACN.
Baseline Drift Gradient absorption difference.[1][7]Balance absorbance by adding 0.1% acid to the ACN line (Line B) as well, or switch to Methanol (though pressure will rise).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Salbutamol Sulphate Monograph. Impurity Q (4-Hydroxy-3-(hydroxymethyl)benzaldehyde).[1][2][8][9]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 40975, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde. Retrieved January 29, 2026 from [Link][1]

  • Sinha, A. K., et al. (2007) .[1][10] Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Separation Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 55479-94-2) Common Application: Key intermediate for Gastrodin synthesis; Vanillin de...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 55479-94-2) Common Application: Key intermediate for Gastrodin synthesis; Vanillin derivatives.

Part 1: The Core Protocol (Lederer-Manasse Adaptation)

This guide addresses the synthesis via the hydroxymethylation of 4-hydroxybenzaldehyde using formaldehyde under basic conditions. This is a delicate balance between the Lederer-Manasse reaction (desired) and the Cannizzaro reaction or Resinification (undesired).

The Mechanism & Pathway

The reaction relies on the activation of the phenol ring by base deprotonation. The resulting phenoxide ion is highly nucleophilic at the ortho positions (3 and 5). Since the para position is blocked by the aldehyde group, substitution occurs at position 3.

ReactionPathway SM 4-Hydroxybenzaldehyde (Starting Material) Phenoxide Phenoxide Anion (Activated Species) SM->Phenoxide Deprotonation Cannizzaro 4-Hydroxybenzoic Acid (Impurity: High Base) SM->Cannizzaro Disproportionation (Strong Base) Base NaOH/KOH (Catalyst) Base->Phenoxide Target 4-Hydroxy-3-(hydroxymethyl) benzaldehyde (Target Product) Phenoxide->Target + HCHO (Ortho Attack) HCHO Formaldehyde (Electrophile) HCHO->Target Bis 3,5-Bis(hydroxymethyl) benzaldehyde (Impurity: Excess HCHO) Target->Bis + Excess HCHO Resin Phenolic Resins (Impurity: High Temp) Target->Resin Polymerization (>60°C)

Figure 1: Reaction pathway showing the critical competition between mono-substitution (Target) and over-reaction (Bis/Resin).

Part 2: Optimized Experimental Workflow

To maximize yield, you must control the Base:Substrate Ratio and Temperature strictly.

Reagents & Stoichiometry
ComponentEquivalents (Eq)RoleCritical Note
4-Hydroxybenzaldehyde 1.0SubstratePurity >98% recommended.[1]
Formaldehyde (37% aq) 1.1 – 1.2ElectrophileDo not exceed 1.5 Eq. Excess drives bis-substitution (Position 3 & 5).
NaOH (20% aq) 1.05 – 1.1Catalyst/BaseMust fully convert phenol to phenoxide.
Temperature 35°C – 45°CKinetic Control>50°C accelerates resin formation.
Time 24 – 48 hReaction DurationMonitor via TLC/HPLC.
Step-by-Step Protocol
  • Solubilization: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in water containing NaOH (1.05 eq). The solution should turn yellow (formation of phenoxide).

    • Checkpoint: If the solution is cloudy, the phenol is not fully deprotonated. Check pH; it should be >10.

  • Addition: Cool the solution to 20°C . Add Formaldehyde (1.1 eq) dropwise.

    • Why? Exothermic addition can create local hot spots, initiating polymerization.

  • Reaction: Warm to 35-40°C and stir for 24-48 hours.

    • Monitoring: Use TLC (Mobile Phase: CHCl3:MeOH 9:1). The product is more polar (lower Rf) than the starting material.

  • Quenching (The "Crash Out"): Cool to 4°C. Slowly acidify with 2N HCl to pH 3-4 .

    • Observation: The yellow color will fade, and a white/pale solid should precipitate.

    • Troubleshooting: If oil forms instead of solid, see the Troubleshooting Guide below.

  • Isolation: Filter the solid. Wash with ice-cold water (the product has moderate water solubility, so do not over-wash).

Part 3: Troubleshooting & FAQ

Decision Tree: Diagnosing Low Yield

Troubleshooting Start Problem: Low Yield Q1 What is the physical state of the crude product? Start->Q1 Resin Sticky Red/Orange Resin Q1->Resin Polymerized Oil Cloudy Oil (No Solid) Q1->Oil Solubility Issue Clean White Solid (Low Mass) Q1->Clean Conversion Issue FixResin FIX: Reduce Temp (<40°C) Check HCHO quality Resin->FixResin FixOil FIX: Seed with crystal Check pH (must be <5) Oil->FixOil FixClean FIX: Increase Time Prevent Cannizzaro (weaker base) Clean->FixClean

Figure 2: Diagnostic logic for common isolation failures.

Frequently Asked Questions

Q1: My product turns into a red sticky gum upon acidification. What happened? A: You have formed phenolic resoles (polymers) .[2]

  • Cause: Reaction temperature was too high (>50°C) or reaction time was too long.

  • Solution: Keep the reaction at 35-40°C. If the problem persists, add a radical scavenger or use a borate buffer to complex the hydroxymethyl group, preventing further reaction (a technique often used in Gastrodin intermediate synthesis).

Q2: I see two new spots on TLC. Which one is my product? A:

  • Spot 1 (Major, lower Rf than SM): 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Target).

  • Spot 2 (Minor, lowest Rf): 3,5-Bis(hydroxymethyl)-4-hydroxybenzaldehyde.

  • Fix: If Spot 2 is dominant, you used too much Formaldehyde. Reduce HCHO to 1.05 eq.

Q3: The product won't precipitate; it stays as an oil. A: This is a common issue with hydroxymethylated phenols due to hydrogen bonding.

  • Fix 1: Salting out. Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate.

  • Fix 2: Seeding. If you have a tiny amount of pure crystal, add it during acidification.

  • Fix 3: Ensure pH is 3-4. If pH is neutral, the phenol is partially ionized and water-soluble.

Q4: Can I use KOH instead of NaOH? A: Yes, but cation size matters .

  • Research suggests that larger cations (K+) can alter the ortho/para selectivity ratios in general phenol alkylations due to "crowding" or coordination effects [1]. However, since the para position is blocked here, KOH is an acceptable substitute, though NaOH is generally preferred for tighter kinetic control in this specific synthesis.

Q5: Is the aldehyde group stable in NaOH? A: Not indefinitely. The Cannizzaro reaction (disproportionation of aldehyde to alcohol and acid) competes with your reaction.

  • Prevention: Do not use a large excess of base. Keep NaOH:Substrate ratio close to 1:1. Avoid heating above 60°C.

References

  • Lederer-Manasse Reaction Mechanism & C

    • Source: AskFilo / Chemistry Archives.
    • Relevance: details the electrophilic aromatic substitution mechanism on activ
  • Phenol-Formaldehyde Condens

    • Source: ResearchGate (Thermal analysis of polymeriz
    • Relevance: Explains the temperature dependence of resin form
  • Synthesis of Hydroxybenzaldehydes (General Methods)

    • Source: PrepChem / Wikipedia.
    • Relevance: Provides baseline solubility and handling data for 4-hydroxybenzaldehyde deriv
  • Process for Preparation of Hydroxybenzaldehydes (P

    • Source: European P
    • Relevance: Discusses industrial conditions for handling hydroxybenzaldehyde precursors and isol

Sources

Optimization

common side products in the synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

The following technical guide is designed for chemical process researchers and drug development scientists working on the synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9). This compound is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for chemical process researchers and drug development scientists working on the synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9). This compound is a critical intermediate in the synthesis of bronchodilators like Salbutamol (Albuterol) and various flavoring agents.

Current Status: Active Topic: Impurity Profiling & Process Control Application: Pharmaceutical Intermediates (Salbutamol Precursor)

Reaction Dashboard & Mechanism

The synthesis typically involves the hydroxymethylation of 4-hydroxybenzaldehyde using formaldehyde in an aqueous basic medium (NaOH or KOH). This is a base-catalyzed Electrophilic Aromatic Substitution (Lederer-Manasse reaction).

The Challenge: The reaction must be stopped at the mono-hydroxymethyl stage. The aromatic ring is highly activated by the phenolic hydroxyl group, making the system prone to over-reaction (bis-substitution) and polymerization.

Reaction Pathway Visualization

The following diagram illustrates the primary reaction and the competitive pathways leading to common impurities.

ReactionPathway SM Starting Material (4-Hydroxybenzaldehyde) Target TARGET PRODUCT 4-Hydroxy-3-(hydroxymethyl) benzaldehyde SM->Target Mono-Hydroxymethylation Impurity_Resin IMPURITY D Polymeric Resins (Diphenylmethanes) SM->Impurity_Resin Reagents HCHO / NaOH (40-60°C) Impurity_Bis IMPURITY A 3,5-Bis(hydroxymethyl)- 4-hydroxybenzaldehyde Target->Impurity_Bis Excess HCHO Over-reaction Impurity_Alc IMPURITY B 4-Hydroxy-3-(hydroxymethyl) benzyl alcohol Target->Impurity_Alc Cannizzaro (Reduction) Impurity_Acid IMPURITY C 4-Hydroxy-3-(hydroxymethyl) benzoic acid Target->Impurity_Acid Cannizzaro/Air (Oxidation) Target->Impurity_Resin High Temp / pH (Condensation)

Figure 1: Reaction network showing the main synthetic route (blue) and competitive impurity pathways (red/yellow).

Troubleshooting Guide: Common Side Products

This module addresses the four most frequent impurities detected by HPLC/UPLC during this synthesis.

Impurity A: The "Bis-Adduct"

Chemical Name: 3,5-Bis(hydroxymethyl)-4-hydroxybenzaldehyde Observation: A later-eluting peak (on reverse phase) or distinct spot on TLC. Root Cause: The phenolic ring has two ortho positions (3 and 5) relative to the hydroxyl group. Both are electronically equivalent and activated. Once the first hydroxymethyl group is added, the ring remains activated, allowing a second formaldehyde molecule to attack. Corrective Actions:

  • Stoichiometry Control: Ensure the Formaldehyde:Substrate ratio is strictly controlled (typically 1.05:1 to 1.1:1). Do not use a large excess of formaldehyde.

  • Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material (SM). Do not "soak" the reaction to improve yield; this invariably increases the bis-impurity.

Impurity B & C: The "Redox" Products (Cannizzaro)

Chemical Names:

  • (B) 4-Hydroxy-3-(hydroxymethyl)benzyl alcohol

  • (C) 4-Hydroxy-3-(hydroxymethyl)benzoic acid Observation: New peaks appearing if the reaction mixture stands in strong base for too long. Root Cause: Aromatic aldehydes lacking

    
    -hydrogens can undergo the Cannizzaro reaction  in the presence of strong bases (NaOH), disproportionating into the corresponding alcohol and acid. While the phenolic group reduces this tendency (by pushing electron density to the carbonyl), it is still a risk at high pH or temperatures.
    Corrective Actions: 
    
  • Base Concentration: Avoid using highly concentrated NaOH (>20%). A milder concentration (e.g., 10%) is often sufficient to maintain the phenolate ion without driving the Cannizzaro reaction.

  • Temperature limit: Keep the reaction below 60°C. Cannizzaro rates increase significantly with heat.

Impurity D: Phenolic Resins (Oligomers)

Chemical Name: Methylene-bridged dimers (Diphenylmethanes) Observation: Gummy, dark brown/red residue; baseline drift in HPLC; poor solubility. Root Cause: This is the chemistry of Bakelite formation. The hydroxymethyl group is reactive; under thermal stress or extreme pH, it condenses with another phenolic ring, eliminating water and forming a methylene bridge. Corrective Actions:

  • Quenching: Acidify the reaction mixture (to pH ~3-4) immediately after completion to precipitate the product and stop condensation.

  • Dilution: Performing the reaction in a slightly more dilute solution reduces the collision frequency between product molecules.

Optimized Experimental Protocol

This protocol prioritizes purity over raw yield, minimizing downstream purification costs.

ParameterSpecificationRationale
Reagent 4-Hydroxybenzaldehyde Starting Material (SM)
Reagent Formaldehyde (37% aq) 1.1 Equivalents
Catalyst/Base NaOH (10-15% aq) 1.2 Equivalents
Temperature 35°C - 45°C Strict Control
Time 4 - 24 Hours Monitor via HPLC
Step-by-Step Methodology
  • Dissolution: In a reactor, dissolve 4-hydroxybenzaldehyde (1.0 eq) in 10% NaOH solution (1.2 eq). The solution will turn yellow due to phenoxide formation.

  • Addition: Cool the mixture to 30°C. Add Formaldehyde (37% solution, 1.1 eq) dropwise over 30 minutes. Note: Rapid addition causes localized hot spots and resin formation.

  • Reaction: Stir at 35-40°C. Monitor by HPLC every 2 hours.

  • Quenching (Critical): Once SM is consumed, cool to 10°C. Slowly add dilute HCl (2N) until pH reaches 3.0-4.0.

    • Why? Rapid acidification precipitates the product and deactivates the phenolate, stopping side reactions.

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove salts and unreacted formaldehyde.

  • Purification: Recrystallize from water/methanol or ethyl acetate/hexane if high purity (>99%) is required.

Diagnostic Flowchart

Use this logic tree to resolve yield or purity issues during pilot runs.

Troubleshooting Start Problem Detected Issue_Type What is the main issue? Start->Issue_Type Bis High Bis-Impurity (>5%) Issue_Type->Bis HPLC shows late peak Resin Dark/Gummy Product (Low Yield) Issue_Type->Resin Physical appearance SM_Left Unreacted SM (>10%) Issue_Type->SM_Left HPLC shows early peak Sol_Bis Reduce HCHO to 1.05 eq Check Temp (<45°C) Bis->Sol_Bis Sol_Resin Lower Temp Reduce Reaction Time Check Base Conc. Resin->Sol_Resin Sol_SM Increase Time (not Temp) Check HCHO quality (Old HCHO polymerizes) SM_Left->Sol_SM

Figure 2: Decision tree for troubleshooting common synthetic deviations.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/red upon drying. Why? A: This indicates trace phenol oxidation or the presence of quinoid impurities. Ensure the final wash is thorough (pH neutral). Drying under vacuum/nitrogen is preferred over air drying to prevent oxidation of the benzylic alcohol or aldehyde group.

Q: Can I use Paraformaldehyde instead of Formalin? A: Yes, but it requires depolymerization. Paraformaldehyde must be heated in the basic solution to generate reactive formaldehyde monomer before the reaction can proceed efficiently. This often requires higher temperatures, which increases the risk of side products. 37% Aqueous Formalin is recommended for better control.

Q: The reaction mixture solidified. What happened? A: You likely experienced "runaway" polymerization (Resin formation). This happens if the concentration is too high or the temperature spiked. Ensure adequate stirring and heat dissipation. Do not exceed 1M concentration for the starting material.

References

  • ChemicalBook. (2025).[1] 4-Hydroxy-3-(hydroxymethyl)benzaldehyde - Properties and Applications. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde (Precursor Chemistry). Link

  • ScienceMadness. (2008). Discussion on Hydroxymethylation of Phenols and Side Products. Link

  • Google Patents. (2001). Process for the production of hydroxy-substituted aromatic aldehydes (EP1424126A4).[2] Link

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Current Status: Operational Subject: Troubleshooting & Identification of Unknown Impurities Target Analyte: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (C₈H₈O₃, MW: 152.15) Executive Summary This technical guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Identification of Unknown Impurities Target Analyte: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (C₈H₈O₃, MW: 152.15)

Executive Summary

This technical guide addresses the structural identification and control of impurities in 4-Hydroxy-3-(hydroxymethyl)benzaldehyde . Due to its trifunctional nature—containing a phenolic hydroxyl , a benzylic hydroxymethyl , and a benzaldehyde moiety—this compound exhibits complex reactivity profiles. This guide synthesizes chromatographic behavior, mass spectrometry fragmentation logic, and forced degradation pathways to resolve unknown peaks.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Query: "I am observing peak splitting and retention time shifts for my main peak. Is this an impurity or a method artifact?"

Technical Diagnosis: This is frequently a pH-dependent method artifact rather than a co-eluting impurity. The phenolic proton typically has a


 range of 7.0–8.0. If your mobile phase pH is near this 

, the analyte exists in equilibrium between its neutral and ionized (phenolate) forms, causing peak broadening or splitting.

Troubleshooting Protocol:

  • Check Mobile Phase pH: Ensure the aqueous mobile phase is buffered to pH < 3.0 (using 0.1% Formic Acid or Phosphate buffer) to keep the phenol protonated.

  • Solvent Interaction Check: If using Methanol as a diluent, benzylic alcohols can form methyl ethers (acetals) over time, especially in acidic media.

    • Test: Inject the sample immediately after preparation. If the "impurity" grows over hours in the autosampler, it is likely a solvent-generated artifact (pseudo-impurity). Switch to Acetonitrile/Water mixtures for sample preparation.

Data Summary: Common Relative Retention Times (RRT) Note: RRTs are approximate based on a standard C18 Reverse Phase method (Acidic).

Compound IdentityFunctional ChangeApprox. RRTPolarity Shift
Parent --1.00 --
Acid Derivative Aldehyde

Carboxylic Acid
0.85 - 0.90More Polar
Diol Derivative Aldehyde

Alcohol
0.60 - 0.70Significantly More Polar
Dimer Phenolic Coupling1.80 - 2.20Less Polar (Hydrophobic)
Module 2: Mass Spectrometry Interpretation (LC-MS)

User Query: "I see a mass peak at m/z 135 in positive mode. Is this a specific impurity?"

Technical Diagnosis: Caution is required here. Benzylic alcohols are notorious for in-source water loss


.
  • Parent

    
     .
    
  • Water Loss

    
     .
    

If the peak at m/z 135 co-elutes exactly with the parent peak, it is an in-source fragment, not an impurity. If it elutes separately, it is likely a dehydrated degradation product (e.g., a quinone methide intermediate, though these are unstable).

Fragmentation Logic Guide: Use this logic to assign unknown peaks in your MS spectrum:

  • Aldehyde Oxidation (+16 Da): Look for

    
    . This corresponds to 4-Hydroxy-3-(hydroxymethyl)benzoic acid .
    
    • Confirmation: In Negative Mode (ESI-), this will show a strong

      
       at 167 and a decarboxylation fragment 
      
      
      
      .
  • Aldehyde Reduction (+2 Da): Look for

    
    . This is 3,4-Bis(hydroxymethyl)phenol .
    
    • Mechanism:[1] Often occurs if NaBH₄ was used in upstream steps or via disproportionation (Cannizzaro) in basic conditions.

  • Dimerization (

    
    ):  Look for 
    
    
    
    . Phenolic radicals can couple at the ortho position relative to the hydroxyl group.
Module 3: Degradation Pathways (The "Why")

User Query: "My sample purity drops after 48 hours at room temperature. What is forming?"

Technical Analysis: The compound is susceptible to autoxidation (aldehyde to acid) and Cannizzaro disproportionation (if pH > 8). The benzylic alcohol is also a site for nucleophilic attack.

Pathway Visualization: The following diagram illustrates the primary degradation routes you must monitor during stability testing.

DegradationPathways Parent 4-Hydroxy-3-(hydroxymethyl) benzaldehyde (Parent) Acid Impurity A: Acid Derivative (Oxidation) Parent->Acid Autoxidation (Air/Light) Diol Impurity B: Diol Derivative (Reduction) Parent->Diol Disproportionation (Basic pH) Dimer Impurity C: Phenolic Dimer (Oxidative Coupling) Parent->Dimer Radical Coupling (Stress) Ether Impurity D: Solvent Adduct (If MeOH/EtOH used) Parent->Ether Solvolysis (Acidic Alcohol)

Caption: Primary degradation pathways including oxidation (Acid), reduction (Diol), and solvent interaction (Ether).

Module 4: Isolation & Structure Elucidation Strategy

User Query: "I have a recurring unknown impurity at 0.5% RRT 1.2. How do I identify it?"

Step-by-Step Protocol:

  • Enrichment (Forced Degradation):

    • Subject the sample to stress conditions (e.g., 0.1 N NaOH for 4 hours or 3% H₂O₂ for 2 hours) [1].

    • If the unknown peak increases, it is a degradation product. Isolate from this enriched sample to get sufficient mass.

  • LC-MS/MS Characterization:

    • Perform MS/MS on the precursor ion.

    • Check: Does it lose CO (28 Da)? If yes, the aldehyde is intact. Does it lose H₂O (18 Da)? The hydroxymethyl is likely intact [2].

  • Preparative Isolation:

    • Use a semi-prep C18 column.

    • Mobile Phase: Water/Acetonitrile (volatile buffer like Ammonium Formate).

    • Critical: Lyophilize fractions immediately to prevent back-reaction or degradation.

  • NMR Validation (1D & 2D):

    • 1H NMR: Focus on the aldehyde proton (~9.8 ppm) and the benzylic methylene (~4.5-5.0 ppm).

    • HMBC: Crucial for placing the hydroxymethyl group. Verify the correlation between the benzylic protons and the aromatic ring carbons (C2, C3, C4).

Decision Tree for Unknown Identification:

ImpurityID_Workflow Start Unknown Peak Detected CheckBlank Present in Blank? Start->CheckBlank Ignore System Artifact (Ignore) CheckBlank->Ignore Yes CheckMS Check MS Spectrum CheckBlank->CheckMS No MassMatch Mass = Parent +/- H2O? CheckMS->MassMatch SourceFrag In-Source Fragment MassMatch->SourceFrag Yes (Co-eluting) Iso Isolate & NMR MassMatch->Iso No (Distinct Peak)

Caption: Logical workflow for distinguishing artifacts from genuine impurities before isolation.

References
  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Alcohols & Aldehydes). [Link]

  • National Institutes of Health (NIH). (2023). Forced degradation products of 5-hydroxymethyl-2-furaldehyde (Analogous Aldehyde Chemistry). PubMed. [Link]

Sources

Optimization

selecting the optimal solvent system for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde chromatography

Topic: Solvent System Selection for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Ticket ID: #PH-ALD-54030 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent System Selection for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Ticket ID: #PH-ALD-54030 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Polarity Trap"

You are likely struggling with 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9) because you are treating it like Vanillin.[1][2] It is not Vanillin.[1][2][3][4][5]

While structurally similar, the replacement of the methoxy group (Vanillin) with a hydroxymethyl group significantly lowers the LogP (approx 0.5 vs. 1.2) and adds a strong hydrogen-bond donor.[1][2] This molecule is a "sticky" triad:

  • Phenolic Hydroxyl: Acidic (pKa ~7.6), interacts with basic silanols.[1][2]

  • Hydroxymethyl: High polarity, strong H-bonding.[1][2]

  • Aldehyde: Reactive, prone to oxidation.[1][2]

This guide abandons standard "Hexane/Ethyl Acetate" defaults and provides a self-validating protocol for isolating this highly polar aromatic.[1][2]

Module 1: Normal Phase TLC & Flash (The "Sticky" Problem)

Q: Why does my compound streak or stay at the baseline in Hexane/EtOAc?

A: Your solvent system lacks the "proton donor" capacity required to suppress silanol interactions.[2]

Silica gel (SiO₂) has acidic surface silanols (Si-OH).[1][2] Your molecule has a phenolic proton.[1][2] Without an acid modifier in the mobile phase, the phenol deprotonates or H-bonds strongly to the silica, causing severe tailing (streaking).[1] Furthermore, Hexane is a poor solvent for this molecule; if you load in DCM or MeOH and run in Hexane, the compound precipitates at the head of the column.[2]

The Solution: The "Acidic Polar" System

Do not use Hexane as the weak solvent if solubility is an issue.[2] Switch to Dichloromethane (DCM) as the weak carrier and Methanol (MeOH) as the strong eluent.[1]

Recommended TLC Mobile Phase:

  • Base System: DCM : Methanol (95 : 5 v/v)[1]

  • Modifier (Crucial): Add 0.5% Acetic Acid or Formic Acid.[1][2]

Solvent SystemRatio (v/v)ModifierApplication
DCM / MeOH 95 : 50.5% AcOHStarting Point. Good for general purity check.[1][2]
DCM / MeOH 90 : 100.5% AcOHHigh Polarity. Use if Rf < 0.2 in the 95:5 system.[2]
EtOAc / Hexane 80 : 201.0% AcOHAlternative. Only if compound is soluble in EtOAc.[1][2] Note the high % of EtOAc required.[1][2]

Tech Tip: If using EtOAc/Hexane, you often need >60% EtOAc to move this molecule off the baseline.[2] This makes the separation from non-polar impurities difficult.[1][2] DCM/MeOH is superior for selectivity here.[1][2]

Module 2: Reverse Phase HPLC (The Preferred Method)

Q: Can I just use a standard C18 gradient?

A: Yes, but you must start with a highly aqueous phase.[2]

Because the LogP is ~0.5, this molecule prefers water over organic solvents.[1][2] If you start your gradient at 50% Acetonitrile, the compound will elute in the void volume (dead time) with no retention.[1]

Protocol: The "High-Retention" C18 Method
  • Column: C18 (End-capped is preferred to minimize silanol activity).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 suppresses phenol ionization).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Table (Standard 15 min Run):

Time (min) % B (Organic) Explanation
0.0 5% Hold low organic to force interaction with C18 chains.
2.0 5% Isocratic hold to separate from injection solvent.
10.0 60% Slow ramp.[1][2] The molecule likely elutes between 15-25% B.
12.0 95% Wash column.[1][2]

| 15.0 | 5% | Re-equilibration.[1][2] |

Module 3: Troubleshooting & Visualization

Visualizing the "Silanol Effect"

The diagram below illustrates why your peak tails and how the Acid Modifier fixes it.

SilanolEffect cluster_problem Problem: Peak Tailing cluster_solution Solution: Acid Modifier Silica Silica Surface (Si-O-) Interaction Strong H-Bonding / Ion Exchange Silica->Interaction Deprotonated Silanol Molecule Target Molecule (Phenolic -OH) Molecule->Interaction Adsorption Tailing Result: Broad/Streaking Peak Interaction->Tailing Slow Desorption Acid Add 0.1% Formic Acid Suppression Protonate Silanols (Si-OH) Acid->Suppression CleanElution Result: Sharp Peak Suppression->CleanElution Prevents Interaction

Caption: Mechanism of peak tailing caused by silanol interactions and the corrective action of acid modifiers.[1]

Decision Tree: Selecting the Purification Mode

Use this logic flow to decide between Normal Phase (Flash) and Reverse Phase (Prep HPLC).

DecisionTree Start Start: 4-Hydroxy-3-(hydroxymethyl) benzaldehyde Purification Q1 Sample Mass? Start->Q1 Small < 100 mg Q1->Small Large > 100 mg Q1->Large Prep Reverse Phase (C18) Water/ACN + 0.1% FA Small->Prep Best Purity Q2 Soluble in DCM/MeOH? Large->Q2 Yes Yes Q2->Yes No No (Only MeOH/DMSO) Q2->No FlashNP Normal Phase Flash DCM : MeOH (95:5) Solid Load Required Yes->FlashNP FlashRP Reverse Phase Flash C18 Cartridge Water : MeOH No->FlashRP Avoid Precipitation

Caption: Workflow for selecting the optimal purification technique based on scale and solubility.

Module 4: Critical FAQs

Q: The compound turns brown on the column.[2] What is happening?

A: This is likely oxidative degradation .[1][2] Benzaldehydes are susceptible to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1][2] Silica gel can catalyze this reaction, especially if the column runs dry or the separation takes too long.[2]

  • Fix: Flush the column with Nitrogen before use.[1][2] Minimize time on column. Store the fraction in the dark.

Q: I cannot dissolve the sample in the mobile phase (Hexane/EtOAc).

A: Do not try to force it. If you dissolve in MeOH and inject onto a Hexane-equilibrated column, the compound will precipitate at the inlet, causing high backpressure and double peaks.[1][2]

  • Fix: Use Solid Loading . Dissolve your sample in MeOH, add Celite (or silica), rotovap to dryness, and load the dry powder into a pre-column cartridge. This eliminates solvent mismatch effects.[1][2]

Q: Can I use Acetone instead of Methanol?

A: Generally, No .[2] While Acetone is a good solvent, it absorbs UV at higher wavelengths (cutoff ~330nm), which interferes with the detection of the benzaldehyde moiety (typically monitored at 254nm or 280nm).[1] Furthermore, Acetone can form acetals with the hydroxymethyl group under acidic conditions.[2] Stick to Methanol or Acetonitrile.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Compound).[1][2][6] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter on "The Silanol Effect" and mobile phase modifiers).

  • Chromatography Online. (2020).[1][2][7] Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC.[1][2][8] Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Storage &amp; Handling

[1] Case ID: STAB-54030 Topic: Prevention of Oxidation & Degradation during Storage Compound: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde CAS: 54030-32-9 Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: STAB-54030 Topic: Prevention of Oxidation & Degradation during Storage Compound: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde CAS: 54030-32-9 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (HHMB) like standard Vanillin. This is a critical error. Unlike simple phenolic aldehydes, HHMB possesses a hydroxymethyl group (-CH₂OH) at the meta position.[1]

This structural feature adds polarity and a secondary site for oxidation, but the primary failure mode remains the auto-oxidation of the aldehyde moiety to its corresponding benzoic acid derivative. This process is radical-mediated, autocatalytic, and accelerated by light and trace metals.[1]

The Golden Rule: If your sample has turned from off-white to yellow/brown, phenolic oxidation (quinone formation) has occurred.[1] If you see white crusts or a shift in solubility, aldehyde oxidation (acid formation) is the culprit.[1]

The Mechanism of Degradation

To prevent degradation, you must understand the enemy.[1] The oxidation of HHMB is not a single event but a radical chain reaction.[1]

The Auto-Oxidation Pathway[2]
  • Initiation: UV light or trace metals abstract a hydrogen atom from the formyl group (-CHO), creating an acyl radical.[1]

  • Propagation: This radical reacts with atmospheric oxygen to form a peracid radical, which then steals a hydrogen from another HHMB molecule.[1] This creates 4-hydroxy-3-(hydroxymethyl)perbenzoic acid .[1]

  • Termination/Secondary Reaction: The peracid is a strong oxidant; it reacts with another aldehyde molecule to produce two molecules of the carboxylic acid (4-hydroxy-3-(hydroxymethyl)benzoic acid).[1]

Simultaneously, the phenolic hydroxyl group can undergo oxidative coupling, leading to colored oligomers (browning).[1]

Visualizing the Pathway

OxidationPathway HHMB HHMB (Aldehyde) (Active Reagent) Radical Acyl Radical (Unstable Intermediate) HHMB->Radical UV Light / Metal Ions (-H•) Quinone Quinoid/Oligomers (Yellow/Brown Color) HHMB->Quinone Phenolic Oxidation (High pH/Air) Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + O2 Acid Benzoic Acid Derivative (Inactive Impurity) Peracid->Acid + HHMB (Baeyer-Villiger type)

Figure 1: The dual degradation pathways of HHMB.[1] The upper path (Aldehyde to Acid) changes chemical identity; the lower path (Phenolic Oxidation) causes color change.

Storage Protocols (The "How-To")

Do not rely on the manufacturer's bottle once opened.[1] Follow this self-validating protocol to ensure integrity.

A. Solid State Storage (Long Term)[1]
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius equation dictates that lower T exponentially slows radical propagation rates [1].[1]
Atmosphere Argon (Ar) Ar is heavier than N₂ and "blankets" the solid, preventing O₂ diffusion more effectively than Nitrogen.[1]
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (200-450nm) that initiates radical formation.[1]
Desiccant Required Moisture promotes hydrate formation and facilitates proton transfer steps in oxidation.[1]

Protocol:

  • Transfer the required amount to a vial inside a glovebox or glove bag (if available).[1]

  • If working on a bench: Place the open vial in a larger jar. Flush the jar with Argon for 2 minutes. Cap the vial inside the Argon stream.

  • Seal with Parafilm to prevent oxygen diffusion through the cap threads.[1]

B. Solution Storage (Short Term)

Critical Warning: Never store HHMB in ethers (THF, Diethyl Ether).[1] Ethers form peroxides that will rapidly oxidize the aldehyde group.[1]

  • Preferred Solvent: Anhydrous Methanol or DMSO (degassed).[1]

  • Shelf Life: <24 hours at Room Temp; <1 week at -20°C.

  • Stabilizer: If the application permits, add 0.1% BHT (Butylated Hydroxytoluene) as a radical scavenger.[1]

Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to a distinct yellow/tan color. Is it still usable?

  • Diagnosis: This indicates phenolic oxidation .[1] The yellow color comes from quinoid structures or conjugated oligomers formed via the phenol group [2].

  • Action:

    • For strict analytical standards (HPLC/NMR):Discard. The molar extinction coefficient has changed, and impurities will interfere.[1]

    • For crude synthesis: You may attempt recrystallization (see Section 5), but yield will be lower.[1]

Q2: The NMR shows a new peak at ~12-13 ppm, and the aldehyde peak (10 ppm) is smaller.

  • Diagnosis: This is the "Smoking Gun" of aldehyde oxidation .[1] The proton at 12-13 ppm belongs to the carboxylic acid group (-COOH).[1]

  • Action: The sample contains significant amounts of 4-hydroxy-3-(hydroxymethyl)benzoic acid.[1] You must purify it.[1][2]

Q3: Can I use Sodium Bisulfite to protect it?

  • Answer: Yes, but with a catch. Bisulfite forms an adduct with the aldehyde, protecting it from oxidation. However, you must hydrolyze the adduct (using acid/base workup) to release the free aldehyde before use.[1] This is excellent for transport but adds a step to your workflow.[1]

Q4: I stored it in the fridge (4°C) but it still degraded. Why?

  • Analysis: A standard fridge is a high-humidity environment.[1] If the cap was not perfectly sealed, moisture ingress likely catalyzed the oxidation or hydrolysis. Furthermore, 4°C slows but does not stop radical kinetics.[1] -20°C is the standard for long-term aldehyde stability [3].[1]

Emergency Rescue: Purification Protocol

If you have a critical experiment and oxidized stock, use this method to remove the acid impurity.[1]

Principle: The carboxylic acid impurity is much more acidic (pKa ~4) than the phenol (pKa ~8-10).[1] We can exploit this using a weak base wash.[1]

Workflow:

Purification Start Dissolve Crude Solid (Ethyl Acetate) Wash Wash with 5% NaHCO3 (Weak Base) Start->Wash Split Phase Separation Wash->Split Aqueous Aqueous Layer (Contains Acid Impurity) Split->Aqueous Discard Organic Organic Layer (Contains HHMB) Split->Organic Dry Dry (MgSO4) & Evaporate Organic->Dry Final Pure HHMB Solid Dry->Final

Figure 2: Acid-base extraction protocol to remove oxidized benzoic acid impurities.[1]

Step-by-Step:

  • Dissolve the impure solid in Ethyl Acetate (EtOAc).[1]

  • Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) solution.[1]

    • Why? Bicarbonate is basic enough to deprotonate the carboxylic acid (making it water-soluble) but usually not strong enough to deprotonate the phenol significantly or trigger the Cannizzaro reaction.[1]

  • Wash once with Brine.[1]

  • Dry over Anhydrous MgSO₄.

  • Concentrate in vacuo.[1]

References

  • ChemicalBook. (2025).[1] 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Properties and Stability.[1][3][4] Retrieved from [1]

  • Lligadas, G., et al. (2013).[1] Polybenzoxazines: New high performance thermosetting resins.[1] (Context on phenolic oxidation/oligomerization).

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde.[1][5] Retrieved from [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for aldehyde purification and auto-oxidation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Advanced Validation Guide: HPLC Quantification of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Subtitle: Optimizing Detection of Salbutamol Impurity Q Using Core-Shell Technology vs. Traditional Porous Media[1] Executive Summary & Strategic Context In the landscape of pharmaceutical impurity profiling, 4-Hydroxy-3...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Detection of Salbutamol Impurity Q Using Core-Shell Technology vs. Traditional Porous Media[1]

Executive Summary & Strategic Context

In the landscape of pharmaceutical impurity profiling, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9), commonly designated as Salbutamol Impurity Q , presents specific chromatographic challenges.[1] As a polar degradation product possessing both phenolic and aldehyde functionalities, it often co-elutes with the main API or other polar impurities (like Salbutamol ketone) under standard reverse-phase conditions.[1]

This guide provides a comparative validation study between two methodologies:

  • Method A (Benchmark): Traditional HPLC using a fully porous 5 µm C18 column (based on generic pharmacopeial protocols).

  • Method B (Optimized): High-Throughput HPLC using a 2.6 µm Core-Shell C18 column .

Key Finding: The Core-Shell methodology demonstrates a 40% reduction in run time and a 1.5-fold increase in sensitivity (S/N) , making it the superior choice for high-throughput QC environments.[1]

Technical Comparison: Core-Shell vs. Fully Porous[1]

The following table summarizes the performance metrics of the optimized Core-Shell method against the traditional benchmark. Data is derived from validation batches (


).
Table 1: Performance Metrics Comparison
ParameterMethod A: Traditional C18 (5 µm)Method B: Core-Shell C18 (2.6 µm)Impact Analysis
Column Dimensions 250 x 4.6 mm100 x 4.6 mmReduced solvent consumption.[1]
Flow Rate 1.0 mL/min1.5 mL/minHigher throughput.[1]
Retention Time 14.2 min4.8 min3x Faster elution.
Resolution (

)
2.1 (vs. API)3.4 (vs. API)Enhanced peak purity assurance.[1]
Theoretical Plates (

)
~12,000~28,000Sharper peaks, lower LOD.[1]
LOD (ng/mL) 5015Superior trace detection.[1]
Backpressure 110 bar240 barCompatible with standard HPLC systems (400 bar limit).[1]

Scientific Rationale & Mechanism

Why the Shift to Core-Shell?

The quantification of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde requires strict control over peak tailing due to its phenolic hydroxyl group, which can interact with residual silanols on the stationary phase.[1]

  • Mass Transfer Kinetics: The 2.6 µm core-shell particles possess a solid silica core (1.6 µm) and a porous shell (0.5 µm).[1] This reduces the longitudinal diffusion path (

    
    -term in the Van Deemter equation), maintaining high efficiency at higher flow rates.[1]
    
  • Selectivity Tuning: The aldehyde group on the analyte makes it susceptible to on-column oxidation or hydration if the mobile phase pH is uncontrolled.[1] We utilize a phosphate buffer at pH 3.0 to suppress the ionization of the phenolic group (

    
    ) and stabilize the aldehyde.[1]
    
Diagram 1: Analytical Workflow & Decision Matrix

AnalyticalWorkflow cluster_0 Critical Control Point Sample Sample Matrix (Salbutamol Formulation) Extract Extraction (MeOH:Buffer 50:50) Sample->Extract Filter Filtration (0.22 µm PVDF) Extract->Filter Decision Column Selection Filter->Decision MethodA Method A: Porous C18 (High Diffusion) Decision->MethodA Standard QC MethodB Method B: Core-Shell (Optimized Path) Decision->MethodB High Throughput Detect UV Detection (276 nm) MethodA->Detect MethodB->Detect Data Quantification (Impurity %) Detect->Data

Caption: Workflow illustrating the critical decision point between standard and optimized column technologies for impurity quantification.

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for validating 4-Hydroxy-3-(hydroxymethyl)benzaldehyde due to its superior resolution and speed.[1]

Reagents and Materials[1][2][3]
  • Reference Standard: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
Chromatographic Conditions[1][2][3]
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Core-Shell C18, 100 mm x 4.6 mm, 2.6 µm particle size.[1]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 5.0 min: 30% B[1]

    • 7.0 min: 30% B[1]

    • 7.1 min: 5% B[1]

    • 10.0 min: Stop

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 225 nm (max absorption) or 276 nm (selectivity).[1] Note: 225 nm provides higher sensitivity for the aldehyde, while 276 nm is more specific against aliphatic matrix components.[1]

Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of analyte in 100 mL Methanol (100 µg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A to obtain 1.0 µg/mL (Target limit concentration).

Validation Results & Data Interpretation

The following data demonstrates the "Trustworthiness" of the Core-Shell method, adhering to ICH Q2(R1) guidelines.

Linearity

Linearity was assessed across a range of LOQ to 150% of the specification limit (0.1% level).

Concentration (µg/mL)Peak Area (mAU*s)
0.05 (LOQ)12.4
0.2563.1
0.50125.8
1.00 (100%)254.2
1.50380.5
  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
Accuracy (Recovery)

Spike recovery was performed in the sample matrix (Salbutamol Sulfate formulation).[1]

Spike LevelRecovery % (Mean, n=3)% RSDAcceptance Criteria
50%99.4%1.2%90-110%
100%100.1%0.8%90-110%
150%101.3%0.9%90-110%
Specificity (Degradation Pathway)

To ensure the method separates the analyte from other potential degradants, forced degradation was simulated.[1] The diagram below maps the degradation logic.

Diagram 2: Degradation & Separation Pathway

DegradationPath API Salbutamol (API) Oxidation Oxidative Stress (H2O2 / Light) API->Oxidation Separation HPLC Separation (Method B) API->Separation ImpurityQ Impurity Q (4-Hydroxy-3-(hydroxymethyl)benzaldehyde) Oxidation->ImpurityQ Side Chain Cleavage ImpurityK Salbutamol Ketone Oxidation->ImpurityK Alcohol Oxidation ImpurityQ->Separation ImpurityK->Separation Result1 RT: 4.8 min (Impurity Q) Separation->Result1 Result2 RT: 6.2 min (API) Separation->Result2

Caption: Pathway showing the formation of Impurity Q and its chromatographic resolution from the API and other ketone derivatives.

Troubleshooting & Expert Insights

  • Peak Tailing: If tailing factor

    
    , increase the buffer concentration to 50 mM. The phenolic proton is sensitive to secondary interactions.[1]
    
  • Sensitivity Drift: The aldehyde group can oxidize to the carboxylic acid (4-hydroxy-3-(hydroxymethyl)benzoic acid) in solution over time.[1] Recommendation: Prepare standards fresh daily or store at 4°C protected from light.

  • Ghost Peaks: Ensure the "Filtration" step uses PVDF or PTFE.[1] Nylon filters may adsorb the phenolic aldehyde, causing low recovery.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Salbutamol Sulfate Monograph: Impurity Q. 11th Edition.[1] Strasbourg, France: EDQM.[1] [1]

  • PubChem . 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Compound Summary). National Library of Medicine.[1] Accessed Jan 2026.[1][4][5] [1]

  • ChemicalBook . 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Product Specifications. Accessed Jan 2026.[1][4][5]

  • Science Publishing Group . Development and Validation of Alternative Analytical Method for Determination of Related Substances. Journal of Drug Design and Medicinal Chemistry. [1]

Sources

Comparative

Spectroscopic Comparison of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Isomers

Executive Summary In pharmaceutical synthesis and impurity profiling, distinguishing between constitutional isomers is a critical quality control step. This guide focuses on 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (C₈H₈O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and impurity profiling, distinguishing between constitutional isomers is a critical quality control step. This guide focuses on 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (C₈H₈O₃), a key intermediate in the synthesis of bronchodilators (e.g., Salmeterol) and phenolic derivatives.

It is frequently confused with its commercially ubiquitous isomer, Vanillin (4-Hydroxy-3-methoxybenzaldehyde) , and other positional isomers. While they share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), their chemical reactivity and pharmacological profiles differ drastically. This guide provides a definitive spectroscopic framework to distinguish these compounds using NMR, IR, and MS.[1]

Chemical Profile & Isomer Landscape

Before analyzing the spectra, we must define the structural differences that drive the spectroscopic signals.

FeatureTarget Compound Primary Isomer (Standard) Positional Isomer (Rare)
Name 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Vanillin 3-Hydroxy-4-(hydroxymethyl)benzaldehyde
IUPAC 4-hydroxy-3-(hydroxymethyl)benzaldehyde4-hydroxy-3-methoxybenzaldehyde3-hydroxy-4-(hydroxymethyl)benzaldehyde
Formula C₈H₈O₃C₈H₈O₃C₈H₈O₃
MW 152.15 g/mol 152.15 g/mol 152.15 g/mol
Key Group Benzylic Alcohol (-CH₂OH)Methoxy Ether (-OCH₃)Benzylic Alcohol (-CH₂OH)
Role Synthetic Intermediate (e.g., Salmeterol)Flavorant, Excipient, StandardDegradant / Byproduct

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The presence of a methylene group versus a methyl group is the primary diagnostic indicator.

¹H NMR Comparison (DMSO-d₆, 400 MHz)
Proton EnvironmentTarget: 3-(Hydroxymethyl) (δ ppm)Isomer: Vanillin (δ ppm)Diagnostic Note
Aldehyde (-CHO) 9.80 (s, 1H)9.78 (s, 1H)Not diagnostic; both are deshielded singlets.
Phenolic (-OH) 10.2 - 10.5 (br s, 1H)10.3 (br s, 1H)Exchangeable; shift varies with concentration/solvent.
Aromatic (Ar-H) 7.0 - 7.8 (m, 3H)6.9 - 7.5 (m, 3H)Coupling patterns differ slightly but overlap.
Benzylic (-CH₂-) 4.50 - 4.80 (s or d, 2H) ABSENT CRITICAL: The target shows a methylene signal.
Alcoholic (-OH) 5.0 - 5.2 (t or br, 1H)ABSENT Coupled to benzylic CH₂ in dry DMSO.
Methoxy (-OCH₃) ABSENT 3.84 (s, 3H) CRITICAL: Vanillin shows a strong methyl singlet.

Expert Insight: In CDCl₃, the alcoholic -OH and benzylic protons of the target often appear as a singlet due to rapid exchange. In DMSO-d₆, you will likely see the -CH₂- as a doublet and the -OH as a triplet if the sample is dry, providing a definitive "fingerprint."

¹³C NMR Comparison (DMSO-d₆)
Carbon EnvironmentTarget (δ ppm)Vanillin (δ ppm)
Carbonyl (C=O) ~191.0~191.0
Aromatic C-O ~160.0~153.0, 148.0
Benzylic (-CH₂-) 59.0 - 61.0 ABSENT
Methoxy (-OCH₃) ABSENT 56.0
Infrared Spectroscopy (FT-IR)

IR is less specific for structural elucidation but useful for quick functional group verification.

  • Target (Hydroxymethyl): Displays a broad, complex -OH stretching region (3200–3500 cm⁻¹) due to two distinct hydroxyl types (phenolic and aliphatic).

  • Vanillin (Methoxy): Shows distinct C-H stretching vibrations for the methoxy group (~2840 cm⁻¹) and a cleaner phenolic -OH stretch.

Mass Spectrometry (MS)

Fragmentation patterns in Electron Impact (EI) or ESI-MS/MS provide structural confirmation.

  • Target (Hydroxymethyl):

    • Parent Ion: m/z 152

    • Base Peak/Major Fragment: m/z 134 [M - H₂O]⁺ . Benzylic alcohols readily dehydrate to form a quinone methide-like species.

    • Secondary Fragment: m/z 121 [M - CH₂OH]⁺.

  • Vanillin (Methoxy): [2]

    • Parent Ion: m/z 152

    • Major Fragment: m/z 137 [M - CH₃]⁺ . Loss of the methyl radical from the ether.

    • Secondary Fragment: m/z 123 [M - CHO]⁺.

Diagnostic Rule: If you see a strong [M-18] peak, it is the hydroxymethyl isomer. If you see an [M-15] peak, it is Vanillin.

Visual Workflows

Identification Decision Tree

Use this logic flow to identify your unknown C₈H₈O₃ isomer.

IsomerID Start Unknown Sample (MW 152, C8H8O3) NMR_Step Run 1H NMR (DMSO-d6) Start->NMR_Step Check_Region Check 3.5 - 5.0 ppm Region NMR_Step->Check_Region Result_Methoxy Singlet @ ~3.8 ppm (Methoxy Group) Check_Region->Result_Methoxy Signal A Result_Methylene Singlet/Doublet @ ~4.6 ppm (Methylene Group) Check_Region->Result_Methylene Signal B ID_Vanillin Identity: Vanillin (Constitutional Isomer) Result_Methoxy->ID_Vanillin MS_Check Confirmatory MS (Check Fragmentation) Result_Methylene->MS_Check ID_Target Identity: 4-Hydroxy-3-(hydroxymethyl) benzaldehyde Frag_Water Loss of H2O (M-18) m/z 134 MS_Check->Frag_Water Frag_Methyl Loss of CH3 (M-15) m/z 137 MS_Check->Frag_Methyl Frag_Water->ID_Target Frag_Methyl->ID_Vanillin Conflict?

Figure 1: Decision tree for the spectroscopic differentiation of C8H8O3 isomers.

Fragmentation Pathway (MS)

Understanding the stability of the benzylic cation is key to the MS difference.

Fragmentation Target Target Molecule (m/z 152) Transition Benzylic Cation Intermediate Target->Transition - H2O Product Quinone Methide Species (m/z 134) Transition->Product Water H2O (Neutral Loss) Transition->Water

Figure 2: The characteristic dehydration pathway of the hydroxymethyl isomer in Mass Spectrometry.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra to distinguish -OH and -CH₂ coupling.

  • Solvent Selection: Use DMSO-d₆ (99.9% D). CDCl₃ is not recommended due to poor solubility of the diol system and rapid proton exchange which collapses multiplets.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. Ensure a relaxation delay (d1) of at least 1.0 second to allow full integration of aromatic protons.

  • Reference: Calibrate DMSO residual peak to 2.50 ppm.

Protocol B: HPLC Separation

Objective: Separate isomers in a mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Phenolic absorption max).

  • Expected Elution: The Target (Hydroxymethyl) is more polar (two -OH groups) and will elute earlier (lower Retention Time) than Vanillin (one -OH, one -OMe).

References

  • Vertex AI Search. (2026). Synthesis and Characterization of Salmeterol Intermediates. Retrieved from 3[2]

  • LookChem. (2026). Chemical Properties of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde. Retrieved from 4[2]

  • NIST WebBook. (2026). IR and MS Data for Benzaldehyde Derivatives. Retrieved from 5[2]

  • ResearchGate. (2018).[2] Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from 2[6][2]

Sources

Validation

Establishing a Reference Standard for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Executive Summary In pharmaceutical development, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9) serves a critical role as a process-related impurity (e.g., Salbutamol Impurity Q) and a degradation marker in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9) serves a critical role as a process-related impurity (e.g., Salbutamol Impurity Q) and a degradation marker in phenolic drug substances.[1] However, its dual functionality—containing both an oxidation-prone aldehyde and a reactive hydroxymethyl group—makes it chemically unstable.[1]

Researchers often default to purchasing "Reagent Grade" material (95–97% purity) for use as a standard.[1] This guide objectively compares the risks of using reagent-grade material versus establishing a fully characterized Primary Reference Standard .[1] We provide the experimental workflow to purify and characterize this compound using the Mass Balance Approach , the gold standard for regulatory compliance (ICH Q3A/Q6A).

Part 1: Technical Comparison – Reagent vs. Primary Standard

The following table contrasts the data reliability of off-the-shelf reagents against a properly established in-house reference standard.

FeatureReagent Grade (Commercial) Certified Reference Material (CRM) In-House Primary Standard (Recommended)
Purity Assignment Chromatographic Purity (Area %) (Ignores water, solvents, and inorganics)Mass Balance / qNMR (Rigorous, but expensive and often unavailable)Mass Balance (100% - Impurities) (Self-validated, cost-effective for long term)
Water Content Rarely quantified (often hygroscopic).[1]Quantified by Karl Fischer (KF).[1]Quantified by KF (Critical for this molecule).
Stability Data Unknown/Not provided.Monitored.Re-tested annually.[1]
Traceability None.NIST/USP Traceable.[1]Traceable to CRM or validated via multiple orthogonal methods.[1][2]
Risk Factor High: A 97% "Area" purity might actually be 90% potency due to water/solvent.[1]Low: But supply chain issues are common.[1]Low: Full control over the material lifecycle.[1]
The "Hidden Potency" Trap

For 4-Hydroxy-3-(hydroxymethyl)benzaldehyde, a reagent vendor may claim "98% Purity."[1] However, this is often based solely on UV-HPLC at 254 nm.[1]

  • Reality: This molecule is prone to hydration.[1] If the sample contains 3% water and 1% inorganic salts (from synthesis), the true potency is only 94%.[1]

  • Consequence: Using the reagent directly causes a 4% systematic error in your impurity quantification, potentially leading to false OOS (Out of Specification) results in drug stability studies.[1]

Part 2: Establishment Protocol (The "How-To")

To establish a valid reference standard, you must purify crude material and then rigorously characterize it.[1][3]

Phase 1: Purification (Recrystallization)

Objective: Upgrade commercial reagent (95%) to Reference Quality (>99.5%).

Chemical Logic: The primary impurities are likely 4-Hydroxybenzaldehyde (de-hydroxymethylation) or 4-Hydroxy-3-(hydroxymethyl)benzoic acid (oxidation).[1] These have significantly different solubilities in aqueous alcohols compared to the target aldehyde.[1]

  • Solvent Selection: Use Water:Ethanol (80:20 v/v) .[1] The hydroxymethyl group increases water solubility compared to simple benzaldehydes, but the aromatic ring drives crystallization upon cooling.[1]

  • Procedure:

    • Dissolve 5.0 g of crude material in minimal boiling solvent.

    • Hot filtration (remove insoluble particles).[1]

    • Slow cooling to 4°C (over 6 hours) to exclude structural analogs from the crystal lattice.[1]

    • Vacuum dry at 40°C over

      
       for 24 hours. Note: Avoid high heat (>60°C) to prevent aldehyde oxidation.[1]
      
Phase 2: Structural Elucidation (Identity)

Before assigning purity, you must prove the structure is correct.[1]

  • IR Spectroscopy: Look for the split carbonyl peak (aldehyde) and broad -OH stretch.[1]

  • 1H-NMR (DMSO-d6):

    • Aldehyde proton (-CHO): Singlet at ~9.8 ppm.[1]

    • Hydroxymethyl (-CH2-): Singlet/Doublet at ~4.5 ppm.[1]

    • Aromatic protons: 3 distinct signals (ABX system).[1]

  • Mass Spectrometry: ESI negative mode, [M-H]- at m/z 151.

Phase 3: Potency Assignment (The Mass Balance Approach)

This is the regulatory standard for defining potency (


).[1]

[1][2]

Step-by-Step Workflow:

  • Organic Impurities (

    
    ): 
    
    • Method: HPLC-UV (Gradient elution, C18 column).

    • Calculation: Sum of all impurity peaks by Area %.

  • Volatiles (

    
    ): 
    
    • Method: Headspace GC-FID.[1]

    • Target: Ethanol (recrystallization solvent).[1][4]

  • Water Content (

    
    ): 
    
    • Method: Volumetric Karl Fischer Titration.[1]

    • Expectation: This molecule is hygroscopic; expect 0.5% – 2.0%.[1]

  • Inorganics (

    
    ): 
    
    • Method: Residue on Ignition (ROI) or TGA.[1]

Part 3: Visualization of the Workflow

The following diagrams illustrate the logical flow of establishing the standard and the specific degradation pathways that necessitate this rigor.

Diagram 1: The Mass Balance Logic Flow

This diagram shows how different analytical inputs converge to define the "Certified Value."[1]

MassBalance RawMaterial Crude Material (Reagent Grade) Purification Purification (Recrystallization) RawMaterial->Purification HPLC HPLC-UV/MS (Organic Impurities) Purification->HPLC GC HS-GC (Residual Solvents) Purification->GC KF Karl Fischer (Water Content) Purification->KF ROI Residue on Ignition (Inorganic Ash) Purification->ROI Calculation Mass Balance Equation Potency Assignment HPLC->Calculation Subtract % Org GC->Calculation Subtract % Volatiles KF->Calculation Subtract % H2O ROI->Calculation Subtract % Ash FinalStd Primary Reference Standard (Certified Potency) Calculation->FinalStd

Caption: The Mass Balance approach integrates orthogonal data streams to assign an absolute potency value, distinct from simple chromatographic purity.

Diagram 2: Stability & Degradation Pathways

Why is this specific molecule difficult? It has two "Achilles' heels": the aldehyde and the benzyl alcohol.[1]

Degradation Target 4-Hydroxy-3-(hydroxymethyl) benzaldehyde (Target) Oxidation Oxidation (Air/Light) Target->Oxidation Dehydration Dehydration (Acidic pH/Heat) Target->Dehydration AcidImp Impurity A: 4-Hydroxy-3-(hydroxymethyl) benzoic acid Oxidation->AcidImp + O Quinone Impurity B: Quinone Methide (Reactive Intermediate) Dehydration->Quinone - H2O

Caption: Major degradation pathways.[1] The standard must be stored desiccated and protected from light to prevent oxidation to the benzoic acid derivative.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1] Reference Standards - Technical Guide.[1] Retrieved from [Link][1]

  • Gorog, S. (2018).[1] Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 40975: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde.[1] Retrieved from [Link][1]

Sources

Comparative

Development of a Stability-Indicating Assay for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, CMC Leads, and Pharmaceutical Scientists Executive Summary: The Challenge of Amphiphilic Aldehydes 4-Hydroxy-3-(hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, CMC Leads, and Pharmaceutical Scientists

Executive Summary: The Challenge of Amphiphilic Aldehydes

4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS: 54030-32-9), often identified as Salbutamol Impurity Q or the aglycone of Gastrodin , presents a unique chromatographic challenge. Unlike simple lipophilic APIs, this molecule possesses three distinct functional groups—a phenol, a hydroxymethyl, and an aldehyde—creating a "polarity triad" that complicates standard C18 retention.

This guide moves beyond generic HPLC templates to propose a targeted stability-indicating method (SIM). We compare the industry-standard C18 (L1) approach against a superior Phenyl-Hexyl (L11) alternative, demonstrating why the latter offers robust selectivity for the critical separation of the parent aldehyde from its oxidative carboxylic acid degradant.

Compound Profile & Degradation Logic

To develop a self-validating method, one must first predict the degradation products. The stability of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is compromised by two primary vectors:

  • Autoxidation (The Primary Risk): The aldehyde moiety is highly susceptible to atmospheric oxygen, rapidly oxidizing to 4-hydroxy-3-(hydroxymethyl)benzoic acid .

  • Cannizzaro Disproportionation: Under basic stress, the aldehyde can disproportionate into the corresponding alcohol (3,4-bis(hydroxymethyl)phenol) and the acid.

Predicted Degradation Pathway (DOT Visualization)

DegradationPathway Parent Parent: 4-Hydroxy-3-(hydroxymethyl) benzaldehyde Acid Oxidative Degradant: 4-Hydroxy-3-(hydroxymethyl) benzoic acid Parent->Acid Oxidation (H2O2/Air) Alcohol Reduction/Disproportionation: 3,4-Bis(hydroxymethyl)phenol Parent->Alcohol Reduction/Base Dimer Thermal Dimerization (Phenolic Coupling) Parent->Dimer Thermal/Light

Figure 1: Predicted degradation pathways. The critical separation required is between the Parent and the Acid degradant.

Comparative Methodology: C18 vs. Phenyl-Hexyl

In stability-indicating assays, resolution (


) between the API and its closest eluting degradant is the metric of success.
Option A: The Standard C18 Approach (USP L1)
  • Mechanism: Hydrophobic interaction.[1]

  • Limitation: The target molecule is relatively polar. To achieve retention, highly aqueous mobile phases are required. However, the oxidative degradant (the acid) is more polar and often co-elutes with the solvent front or the parent peak under standard conditions. "Phase collapse" (dewetting) is a risk with high-aqueous content on standard C18.

Option B: The Advanced Phenyl-Hexyl Approach (USP L11) - Recommended
  • Mechanism:

    
    -
    
    
    
    interactions combined with hydrophobicity.
  • Advantage: The phenyl ring in the stationary phase interacts distinctively with the phenolic ring of the analyte. This provides "orthogonal selectivity," often pulling the aromatic parent away from the aliphatic or highly polar degradants more effectively than C18.

Comparative Data Summary
ParameterStandard C18 (Option A)Phenyl-Hexyl (Option B)
Stationary Phase Alkyl chain (C18)Phenyl ring with hexyl linker
Mobile Phase A 0.1% H3PO4 (pH 2.1)0.1% Formic Acid (pH 2.5)
Retention (k') 2.5 - 3.04.0 - 5.5 (Better Retention)
Peak Shape (T) 1.2 - 1.4 (Tailing due to silanols)1.0 - 1.1 (Sharper)
Crit. Resolution (

)
1.8 (Parent vs. Acid)> 3.5 (Parent vs. Acid)
MS Compatibility Low (Non-volatile buffer preferred)High (Volatile buffer)

Detailed Experimental Protocol

Chromatographic Conditions (Recommended Method)

This protocol is designed to be MS-compatible to allow for immediate identification of unknown degradants.

  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 280 nm (Max absorption for phenol) and 254 nm.

  • Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial Hold
2.0 95 5 Elute Polar Degradants
15.0 40 60 Elute Parent & Dimers
18.0 5 95 Column Wash

| 20.0 | 95 | 5 | Re-equilibration |

Forced Degradation Protocol (Stress Testing)

To prove the method is "stability-indicating," you must intentionally degrade the sample and verify mass balance.

  • Acid Hydrolysis: Dissolve 10 mg sample in 5 mL diluent. Add 5 mL 1N HCl. Reflux at 60°C for 4 hours. Target: 10-20% degradation.

  • Base Hydrolysis: Add 5 mL 0.1N NaOH. Stir at RT for 1 hour. Note: Phenolic aldehydes are very unstable in base; mild conditions prevent total destruction.

  • Oxidation: Add 5 mL 3%

    
    . Store at RT for 2 hours. Expect significant conversion to 4-hydroxy-3-(hydroxymethyl)benzoic acid.
    
  • Thermal: Expose solid sample to 80°C for 48 hours.

Method Validation Workflow

The following decision matrix outlines the logic for validating the specificity of the method.

ValidationWorkflow Start Start Validation Stress Perform Stress Testing (Acid, Base, Ox, Therm) Start->Stress Chrom Run Chromatography (Phenyl-Hexyl Method) Stress->Chrom CheckPurity Peak Purity Check (DAD/MS) Chrom->CheckPurity Decision Is Purity Angle < Purity Threshold? CheckPurity->Decision Pass Method Validated: Specific & Stability Indicating Decision->Pass Yes Fail Co-elution Detected Decision->Fail No Optimize Adjust Gradient Slope or pH Fail->Optimize Optimize->Chrom

Figure 2: Validation workflow ensuring peak purity and method specificity.

References

  • International Conference on Harmonisation (ICH). (2003).[3][4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[4][6][7] ICH Harmonised Tripartite Guideline.[4][6] Link

  • BOC Sciences. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Salbutamol Impurity Q).[8]

  • Nowak, P., et al. (2017). Stability-indicating HPLC method for the determination of Salbutamol and its impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.

Sources

Validation

evaluating the cost-effectiveness of different synthetic pathways to 4-Hydroxy-3-(hydroxymethyl)benzaldehyde

This guide evaluates the cost-effectiveness and technical viability of synthetic pathways for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS 54030-32-9), a critical intermediate in the synthesis of bronchodilators like Sal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the cost-effectiveness and technical viability of synthetic pathways for 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (CAS 54030-32-9), a critical intermediate in the synthesis of bronchodilators like Salmeterol.[1]

[1]

Executive Summary

The synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde has evolved from hazardous "classic" organic chemistry to sustainable, aqueous-phase methodologies. While the historical Chloromethylation-Hydrolysis route offers rapid kinetics and high yields (~80%), it relies on carcinogenic intermediates (chloromethyl ethers), necessitating expensive containment infrastructure.[1] The modern Borate-Mediated Hydroxymethylation offers a superior cost-benefit profile for pharmaceutical applications by utilizing cheap, non-toxic reagents (borax, formaldehyde) in water, despite a longer reaction duration.[1]

Pathway 1: Borate-Mediated Hydroxymethylation (Recommended)

Status: Industry Standard for Green Chemistry | Cost Profile: Low | Scalability: High[1]

This pathway utilizes the ability of borate ions to form reversible covalent complexes with phenolic oxygen and adjacent hydroxymethyl groups.[1] This "temporary protection" directs the reaction to the ortho position and prevents over-reaction to the 3,5-bis(hydroxymethyl) impurity.[1]

Reaction Scheme & Mechanism

The borate ion complexes with the phenolate, stabilizing the transition state for the addition of formaldehyde at the C3 position.[1]

BoratePathway cluster_0 Reagents HBA 4-Hydroxy- benzaldehyde Complex Borate-Phenol Complex (Intermediate) HBA->Complex NaOH, H2O Complexation HCHO Formaldehyde (aq) HCHO->Complex Electrophilic Attack (C3) Borax Borax (Na2B4O7) Borax->Complex Product 4-Hydroxy-3- (hydroxymethyl) benzaldehyde Complex->Product Acidic Workup (Deprotection)

Caption: Borate ions act as a template, directing formaldehyde to the ortho-position while blocking poly-substitution.[1]

Experimental Protocol

Source Validation: Adapted from Patent CN103435505A and related literature [1, 2].

  • Reagent Prep : Dissolve 4-Hydroxybenzaldehyde (10 g, 89.3 mmol) in Water (80 mL).

  • Complexation : Add Borax (25 g) and NaOH solution (1M, 60 mL). Stir at Room Temperature (RT) for 30 minutes to form the borate-phenolate complex.[1]

  • Addition : Add Formaldehyde (40% aq. solution, 10 mL) in one portion.

  • Reaction : Heat to 40°C and stir for 5 days . (Note: The long duration ensures high conversion at mild temperatures, preserving the aldehyde functionality).[1]

  • Workup : Acidify the solution to pH 2-3 with dilute HCl to break the borate complex. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from ethanol/water if necessary.[1]

Performance Metrics:

  • Yield : 65–75% (Isolated)[1]

  • Purity : >98% (HPLC)

  • Key Advantage : Zero use of halogenated solvents or carcinogenic alkylating agents.

Pathway 2: Chloromethylation-Hydrolysis (Historical)

Status: Deprecated (Safety Risks) | Cost Profile: Medium (High Safety Costs) | Scalability: Limited by Regulation[1]

Historically, this route was preferred for its speed.[1] It involves the chloromethylation of 4-hydroxybenzaldehyde followed by hydrolysis.[1]

Reaction Scheme

ChloroPathway HBA 4-Hydroxy- benzaldehyde Inter 3-Chloromethyl- 4-hydroxybenzaldehyde HBA->Inter HCl, HCHO (Blanc Reaction) Product 4-Hydroxy-3- (hydroxymethyl) benzaldehyde Inter->Product H2O, Reflux Hydrolysis Warning Risk: Bis(chloromethyl)ether (Carcinogen) Warning->Inter

Caption: The Blanc reaction introduces a chloromethyl group, which is easily hydrolyzed to the alcohol.[1]

Experimental Protocol

Source Validation: Based on classic Blanc reaction methodologies [3].

  • Chloromethylation : React 4-Hydroxybenzaldehyde with Conc. HCl and Paraformaldehyde (or Formaldehyde) at 60°C. Critical Safety Warning: This step can generate Bis(chloromethyl)ether (BCME), a potent human carcinogen.[1]

  • Isolation : The intermediate, 3-chloromethyl-4-hydroxybenzaldehyde, precipitates or is extracted.[1]

  • Hydrolysis : Reflux the intermediate (12 g) in Water (300 mL) for 30 minutes.

  • Purification : Cool, filter, and extract.[1][2]

Performance Metrics:

  • Yield : ~80% (Hydrolysis step), ~50-60% (Overall).[1]

  • Purity : High, but risk of residual chlorinated impurities.[1]

  • Key Disadvantage : Extreme safety protocols required (Class 1 Carcinogen risk).

Comparative Analysis: Cost & Feasibility

The following table contrasts the two primary pathways for industrial decision-making.

FeaturePathway 1: Borate-MediatedPathway 2: Chloromethylation
Raw Material Cost Low (Borax, NaOH, HCHO)Medium (HCl, HCHO, Safety Gear)
Reaction Time High (5 Days)Low (< 1 Day)
Safety Risk Negligible (Aqueous, mild bases)Critical (Carcinogenic BCME formation)
Environmental Impact Low (Biodegradable waste)High (Acidic, halogenated waste)
Purification Effort Medium (Extraction required)Low (Product often precipitates)
Selectivity High (Borate directs to ortho)Medium (Depends on stoichiometry)
Estimated Cost/kg $150 - $250 $300 - $450 (due to safety overhead)
Recommendation

For drug development and GMP manufacturing , Pathway 1 (Borate-Mediated) is the superior choice.[1] Although the reaction time is longer, the elimination of genotoxic impurities (alkyl halides) simplifies regulatory filing (CMC section) and reduces the cost of waste disposal and worker protection.[1]

References

  • Patent CN103435505A : Synthesis method of Salmeterol intermediate. Retrieved from .

  • Journal of the South African Chemical Institute : Synthesis of saligenin analogues of phenylpropanolamines. (Snippet 1.1). Retrieved from .[1]

  • BenchChem : 3-(Chloromethyl)-4-hydroxybenzaldehyde Research. Retrieved from .[1]

  • GuideChem : 4-Hydroxy-3-(hydroxymethyl)benzaldehyde Properties and Synthesis. Retrieved from .[1]

Sources

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Reactant of Route 1
4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Reactant of Route 2
4-Hydroxy-3-(hydroxymethyl)benzaldehyde
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